1H-Indene-2-butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61601-32-9 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(1H-inden-2-yl)butanoic acid |
InChI |
InChI=1S/C13H14O2/c14-13(15)7-3-4-10-8-11-5-1-2-6-12(11)9-10/h1-2,5-6,8H,3-4,7,9H2,(H,14,15) |
InChI Key |
OZRVQNMERRBAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1H-Indene-2-butanoic acid: Chemical Properties and Structure
Disclaimer: Direct experimental data for 1H-Indene-2-butanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-established chemical principles of its constituent indene and butanoic acid moieties, and by extrapolation from the closely related analogue, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Introduction
This compound is an organic compound featuring a bicyclic indene core structure linked to a butanoic acid side chain at the second position. The indene framework, consisting of a fused benzene and cyclopentadiene ring, is a prevalent motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities.[1][2] The butanoic acid moiety imparts acidic properties and influences the compound's overall polarity and solubility. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the predicted chemical properties, structure, and potential biological relevance of this compound.
Chemical Structure and Properties
The structure of this compound combines the aromatic and cyclic features of indene with the acidic functional group of butanoic acid. This unique combination is expected to dictate its chemical behavior and physical properties.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of this compound and its key structural components.
| Property | This compound (Predicted) | Indene | Butanoic Acid | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid |
| Molecular Formula | C₁₃H₁₄O₂ | C₉H₈[1] | C₄H₈O₂ | C₁₁H₁₂O₂[3] |
| Molecular Weight | 202.25 g/mol | 116.16 g/mol [1] | 88.11 g/mol | 176.21 g/mol [3] |
| Melting Point | Solid at room temperature; specific value not available. | -1.8 °C[1] | -7.9 °C | Not available |
| Boiling Point | > 200 °C (decomposes) | 181.6 °C[1] | 163.5 °C | Not available |
| Appearance | Colorless to pale yellow solid | Colorless liquid[1] | Oily, colorless liquid | Solid |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | Insoluble in water[1] | Miscible with water | Not available |
| pKa | ~4.8 (similar to butanoic acid) | 20.1 (in DMSO)[1] | 4.82 | Not available |
Hypothetical Synthesis Protocol
A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of indene and arylalkanoic acid derivatives.[4][5] A common approach involves the construction of the indene ring followed by the introduction or modification of the side chain.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway.
Caption: A potential synthetic workflow for this compound.
Detailed Experimental Methodology (Hypothetical)
Step 1: Synthesis of 2-Indanone
-
To a stirred solution of phenylacetic acid (1 equivalent) in polyphosphoric acid (10 equivalents by weight), heat the mixture to 80-90 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and stir until the excess polyphosphoric acid is dissolved.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude indanone.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 2-(1H-inden-2-yl)but-2-enoate
-
To a solution of 2-indanone (1 equivalent) and triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting ester by flash chromatography.
Step 3: Synthesis of Ethyl 2-(1H-inden-2-yl)butanoate
-
Dissolve the unsaturated ester from the previous step in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate to obtain the saturated ester.
Step 4: Synthesis of this compound
-
To a solution of the saturated ester in a mixture of ethanol and water (2:1), add sodium hydroxide (2 equivalents).
-
Reflux the mixture for 2-3 hours.
-
After cooling to room temperature, acidify the solution with 1M hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, numerous indene derivatives have been investigated for their therapeutic potential, particularly as anticancer agents. One of the key mechanisms of action for some bioactive indene-containing compounds is the inhibition of tubulin polymerization.[6][7]
Tubulin Polymerization and its Inhibition
Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in cell division by forming the mitotic spindle, which segregates chromosomes into daughter cells.[8][9] The dynamic nature of microtubules, characterized by continuous polymerization and depolymerization, is vital for their function.
Tubulin inhibitors are compounds that interfere with this dynamic process. They can be broadly classified into two categories:
-
Microtubule-destabilizing agents: These compounds, such as vinca alkaloids, bind to tubulin dimers and prevent their assembly into microtubules, leading to microtubule depolymerization.[8]
-
Microtubule-stabilizing agents: These compounds, like taxanes, bind to microtubules and prevent their disassembly, leading to the formation of dysfunctional microtubule bundles.[8]
Both types of inhibitors disrupt the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[6][10]
Signaling Pathway Diagram
The following diagram illustrates the role of tubulin in mitosis and the mechanism of action of tubulin inhibitors.
Caption: The role of tubulin in mitosis and its disruption by inhibitors.
Conclusion
This compound represents an interesting chemical entity with a structure that suggests potential for biological activity. While direct experimental data remains scarce, this guide provides a robust theoretical framework for its chemical properties, a plausible synthetic strategy, and a potential mechanism of action based on the known pharmacology of related indene derivatives. The information presented here is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further investigation into this and similar molecular scaffolds.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | C11H12O2 | CID 5174955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 9. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 10. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 1H-Indene-2-butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indene-2-butanoic acid is a chemical compound of interest within various research domains. A thorough understanding of its physicochemical properties is fundamental for its application in experimental settings and for predicting its behavior in biological systems. This technical guide provides a summary of the available data on the physicochemical characteristics of this compound and related indenyl derivatives. Due to a scarcity of comprehensive experimental data for this compound itself, this guide also includes information on closely related compounds to provide a comparative context.
Physicochemical Data
A summary of the key physicochemical parameters for this compound and related compounds is presented below. This data is crucial for understanding the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value | Compound |
| Molecular Formula | C13H16O2 | 4-(2,3-dihydro-1H-inden-2-yl)butanoic acid[1] |
| Molecular Weight | 204.26 g/mol | 4-(2,3-dihydro-1H-inden-2-yl)butanoic acid[1] |
| pKa | 4.68 ± 0.20 (Predicted) | 1H-Indene-2-carboxylic acid[2] |
| Boiling Point | 300.2 ± 21.0 °C (Predicted) | 1H-Indene-2-carboxylic acid[3] |
| Melting Point | 236 °C | 1H-Indene-2-carboxylic acid[3] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | 1H-Indene-2-carboxylic acid[3] |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. Below are generalized protocols for key experiments.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity. The capillary melting point method is a standard technique.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Sample of the compound
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of the acidic compound in a suitable solvent (e.g., water or a water-alcohol mixture)
Procedure:
-
Dissolve a known amount of the compound in a specific volume of the chosen solvent in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the standardized base solution in small, known increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Logical Relationships and Workflows
The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like this compound.
Caption: Workflow for Physicochemical and Biological Profiling.
Disclaimer: The provided data for this compound and its related compounds are based on publicly available information and predicted values. Experimental verification is recommended for any research or development application. No specific signaling pathways or biological activities for this compound could be definitively identified from the available literature at the time of this report.
References
Spectroscopic Profile of 1H-Indene-2-butanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indene-2-butanoic acid. Due to the limited availability of public domain experimental data for this specific compound, this document presents a detailed, representative dataset based on the analysis of its constituent chemical moieties: the indene ring system and the butanoic acid side chain. The presented data is intended to serve as a reliable reference for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound, derived from established spectroscopic principles and data from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~7.4 - 7.2 | Multiplet | 4H | Aromatic protons |
| ~6.9 | Triplet | 1H | Vinylic proton |
| ~6.5 | Triplet | 1H | Vinylic proton |
| ~3.3 | Singlet | 2H | Allylic protons |
| ~2.7 | Triplet | 1H | Methine proton |
| ~2.4 | Multiplet | 2H | Methylene protons (α to COOH) |
| ~1.9 | Multiplet | 2H | Methylene protons (β to COOH) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~180 | -COOH |
| ~145 | Aromatic C (quaternary) |
| ~143 | Aromatic C (quaternary) |
| ~133 | Vinylic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~124 | Aromatic CH |
| ~121 | Aromatic CH |
| ~45 | Methine C |
| ~36 | Allylic CH₂ |
| ~34 | Methylene C (α to COOH) |
| ~25 | Methylene C (β to COOH) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 3100-3000 | Medium | C-H stretch (Aromatic/Vinylic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid)[1][2] |
| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) |
| ~1410 | Medium | O-H bend (Carboxylic acid) |
| ~930 | Broad, Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |
| ~750 | Strong | C-H bend (Ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 202 | [M]⁺ (Molecular Ion) |
| 115 | [C₉H₇]⁺ (Indenyl cation) |
| 87 | [CH₂(CH₂)₂COOH]⁺ |
| 73 | [CH(CH₂)COOH]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).[3] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[4] For a solid sample, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop is placed between two salt plates.[5] The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[6] A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[7][8][9] This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow and Structural Elucidation
The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.
References
- 1. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 3. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mse.washington.edu [mse.washington.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
The Multifaceted Biological Activities of Indene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the significant biological activities exhibited by indene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to support ongoing research and drug development efforts in this promising area.
Anticancer Activity of Indene Derivatives
Indene derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.
Inhibition of Tubulin Polymerization
A prominent mechanism of action for several anticancer indene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. These compounds often bind to the colchicine binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Table 1: Anticancer Activity of Tubulin-Targeting Indene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 12d | K562 (Human immortalised myelogenous leukemia) | 0.028 | [1] |
| A549 (Human lung carcinoma) | 0.087 | [1] | |
| Hela (Human cervical cancer) | 0.078 | [1] | |
| H22 (Murine hepatocarcinoma) | 0.068 | [1] | |
| 31 | - | 11 |
Modulation of the Ras/Raf/MAPK Signaling Pathway
Certain indene derivatives, particularly those derived from the non-steroidal anti-inflammatory drug (NSAID) Sulindac, have been shown to interfere with the Ras/Raf/MAPK signaling cascade. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation. By inhibiting key components of this pathway, these derivatives can suppress tumor growth.
// Nodes GF [label="Growth Factor", fillcolor="#4285F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#EA4335"]; Ras_GDP [label="Ras-GDP (Inactive)", fillcolor="#FBBC05"]; Ras_GTP [label="Ras-GTP (Active)", fillcolor="#34A853"]; Raf [label="Raf", fillcolor="#EA4335"]; MEK [label="MEK", fillcolor="#EA4335"]; ERK [label="ERK", fillcolor="#EA4335"]; Transcription_Factors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", shape=ellipse, fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853"]; Indene_Derivative [label="Indene Derivative\n(e.g., Sulindac metabolite)", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds"]; RTK -> Grb2_SOS [label="Recruits"]; Grb2_SOS -> Ras_GDP [label="Activates"]; Ras_GDP -> Ras_GTP [label="GTP binding"]; Ras_GTP -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Transcription_Factors [label="Activates"]; Transcription_Factors -> Proliferation [label="Promotes"]; Indene_Derivative -> Ras_GTP [label="Inhibits", style=dashed, color="#EA4335"]; } .dot Caption: The Ras/Raf/MAPK signaling pathway and the inhibitory action of certain indene derivatives.
Antimicrobial Activity of Indene Derivatives
While research into the antimicrobial properties of indene derivatives is ongoing, related heterocyclic compounds such as indolone derivatives have shown promising activity against a range of bacterial and fungal pathogens. The data presented below for indolone derivatives may serve as a valuable reference for the potential antimicrobial efficacy of structurally similar indene compounds.
Table 2: Antimicrobial Activity of Indolone Derivatives (MIC in µg/mL)
| Compound | S. aureus (ATCC 6538) | S. aureus (MRSA, ATCC 43300) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) | Reference |
| 10f | 0.5 | - | >128 | - | |
| 10g | 0.5 | 0.5 | >128 | - | |
| 10h | 0.5 | 0.5 | 16 | - | |
| Gatifloxacin (Control) | 0.5 | 0.5 | 0.125 | - | |
| Fluconazole (Control) | - | - | - | 0.5 |
Anti-inflammatory Activity of Indene Derivatives
Indene derivatives have demonstrated notable anti-inflammatory effects in various preclinical models. A commonly used in vivo assay to evaluate anti-inflammatory potential is the carrageenan-induced paw edema model in rats.
Table 3: Anti-inflammatory Activity of Indene Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Indene Derivative 1 | 100 | 57 | 3 | |
| Indomethacin (Control) | 10 | 48 | 3 |
// Nodes Start [label="Start: Acclimatize Rats", fillcolor="#F1F3F4"]; Administer [label="Administer Indene Derivative\nor Vehicle (Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wait [label="Wait 30-60 min", shape=ellipse, fillcolor="#FBBC05"]; Induce [label="Induce Edema:\nInject Carrageenan into Paw", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure Paw Volume\n(Plethysmometer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Timepoints [label="Repeat Measurement at\n1, 2, 3, 4, 5 hours", shape=ellipse, fillcolor="#FBBC05"]; Analyze [label="Analyze Data:\nCalculate % Inhibition of Edema", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4"];
// Edges Start -> Administer; Administer -> Wait; Wait -> Induce; Induce -> Measure; Measure -> Timepoints; Timepoints -> Analyze; Analyze -> End; } .dot Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Neuroprotective Activity of Indene Derivatives
A growing body of evidence suggests that indene derivatives possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. One of the key mechanisms underlying this activity is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Indene-Derived Hydrazides
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |
| SD-30 | 13.86 ± 0.163 | 48.55 ± 0.136 | 3.50 | [2] |
| SD-24 | 40.43 ± 0.067 | 92.86 ± 0.066 | 2.30 | [2] |
| Donepezil (Control) | 0.019 ± 0.027 | 0.964 ± 0.033 | 50.74 | [2] |
// Nodes Start [label="Start: Prepare Reagents\n(AChE, ATCI, DTNB, Buffer)", fillcolor="#F1F3F4"]; Incubate_Enzyme [label="Pre-incubate AChE with\nIndene Derivative (or Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Substrate [label="Add Substrate (ATCI)", fillcolor="#FBBC05"]; Reaction [label="Enzymatic Reaction:\nAChE hydrolyzes ATCI to Thiocholine", shape=ellipse, fillcolor="#FFFFFF"]; Color_Development [label="Thiocholine reacts with DTNB\nto produce a yellow product", shape=ellipse, fillcolor="#FFFFFF"]; Measure [label="Measure Absorbance at 412 nm\n(Kinetic or Endpoint)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate % Inhibition and IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4"];
// Edges Start -> Incubate_Enzyme; Incubate_Enzyme -> Add_Substrate; Add_Substrate -> Reaction; Reaction -> Color_Development; Color_Development -> Measure; Measure -> Calculate; Calculate -> End; } .dot Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Dihydro-1H-indene Derivatives (Anticancer)
A general procedure for the synthesis of dihydro-1H-indene derivatives involves a multi-step process. For example, the synthesis of compound 12d and related analogs begins with the reaction of 3-(3,4,5-trimethoxyphenyl)propanoic acid in polyphosphoric acid to form the indanone core. This is followed by a series of reactions including reduction, oxidation, and condensation with various aldehydes to yield the final products. The specific reagents and reaction conditions are detailed in the cited literature.[1]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indene derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin in vitro.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a buffer.
-
Compound Addition: Add the indene derivative or a control compound to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilution: Prepare a serial two-fold dilution of the indene derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration with no visible growth.
Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses the anti-inflammatory activity of a compound.
-
Animal Groups: Divide rats into groups: control (vehicle), positive control (e.g., indomethacin), and test groups (different doses of the indene derivative).
-
Compound Administration: Administer the compounds orally or intraperitoneally.
-
Edema Induction: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing AChE enzyme solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the indene derivative at various concentrations in a buffer.
-
Pre-incubation: Pre-incubate the mixture for a defined period at a specific temperature.
-
Initiate Reaction: Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition and the IC50 value.
Conclusion
Indene derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation. The data and protocols presented in this technical guide are intended to facilitate and inspire continued research in this field, ultimately leading to the development of novel and effective therapeutic agents. The visualization of key signaling pathways provides a framework for understanding the molecular mechanisms underlying the observed biological effects and for the rational design of next-generation indene-based drugs.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
literature review on 1H-Indene-2-butanoic acid research
An In-depth Technical Guide on 1H-Indene-2-butanoic Acid Research: A Literature Review of the Indene Scaffold in Drug Discovery
This technical guide provides a comprehensive literature review of research on indene derivatives, with a focus on their synthesis, biological activities, and potential therapeutic applications. While direct research on this compound is limited, this document serves as a valuable resource for researchers, scientists, and drug development professionals by summarizing the broader knowledge on the indene scaffold, for which this compound is a representative structure.
Introduction to the Indene Scaffold
The indene core, a bicyclic aromatic hydrocarbon, is a significant structural motif in medicinal chemistry. Its rigid framework provides a versatile scaffold for the design of novel therapeutic agents with a wide array of biological activities. Various indene derivatives have been investigated for their potential as antitumor, antihypercholesterolemic, antiallergic, anticonvulsant, herbicidal, fungicidal, and antimicrobial agents[1]. The exploration of this chemical class continues to be an active area of research in the pursuit of new and effective drugs.
Synthesis of Indene Derivatives
A diverse range of synthetic methodologies has been developed for the construction and functionalization of the indene skeleton. These methods allow for the creation of extensive libraries of indene derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of Indene Amino Acid Derivatives
A notable synthetic route is the preparation of indene amino acid derivatives, which have been explored as succinate dehydrogenase inhibitors[1]. A generalized protocol based on a published synthesis is as follows:
-
Formation of the Indene Core: The synthesis is initiated with the reaction of 1,2-bis(bromomethyl)benzene and ethyl isocyanoacetate to form ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate.
-
Hydrolysis: The resulting intermediate is subjected to hydrolysis under acidic conditions to yield the corresponding amino derivative, 2-amino-indene-2-carboxylic acid ethyl ester[1].
-
Amide Coupling: The amino derivative is then condensed with a carboxylic acid, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, to form the final amide product.
-
Workup and Purification: The reaction mixture is typically extracted with an organic solvent like ethyl acetate. The organic extracts are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which may be further purified if necessary[1].
A generalized workflow for the synthesis of various indene derivatives is illustrated in the following diagram.
Biological Activities and Therapeutic Targets
Indene derivatives have been shown to modulate the activity of various biological targets, leading to a broad spectrum of pharmacological effects.
Retinoic Acid Receptor α (RARα) Agonists
Several novel indene derivatives have been designed and synthesized as agonists of the retinoic acid receptor α (RARα), a validated target in oncology[2][3]. These compounds have demonstrated moderate binding affinity for RARα and significant antiproliferative activity in cancer cell lines[2][3]. For example, the derivative 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid was found to be a potent inducer of differentiation in NB4 human leukemia cells[2][3].
The signaling pathway of RARα involves its heterodimerization with the retinoid X receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription and promoting cellular differentiation and apoptosis.
Serotonin 5-HT6 Receptor Ligands
The indene scaffold has also been employed in the design of novel ligands for the serotonin 5-HT6 receptor, a target of interest for the treatment of cognitive disorders[4]. Synthetic routes to (Z)-arylmethylideneindenes and indenylsulfonamides have been developed, with (3-indenyl)acetic acids serving as key intermediates in their preparation[4].
Succinate Dehydrogenase Inhibitors
In the field of agrochemicals, indene amino acid derivatives have been designed as inhibitors of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain of fungi[1]. Molecular docking studies have guided the design of these compounds to optimize their interaction with the hydrophobic pocket of the SDH enzyme[1].
Quantitative Data Summary
The following table summarizes key quantitative data for various classes of indene derivatives from the literature.
| Compound Class | Target | Assay | Result | Reference |
| Indene-derived benzoic acids | Retinoic Acid Receptor α (RARα) | NB4 cell differentiation | 68.88% differentiation at 5 μM | [2][3] |
| Indene amino acid derivatives | Succinate Dehydrogenase (SDH) | Molecular Docking | Enhanced hydrophobic interaction | [1] |
| (Z)-arylmethylideneindenes | Serotonin 5-HT6 Receptor | Ligand Binding | Acted as 5-HT6 receptor ligands | [4] |
Future Outlook for this compound
While direct research on this compound is scarce, its structure, featuring the versatile indene scaffold and a butanoic acid side chain, suggests potential for biological activity. The butanoic acid moiety is a short-chain fatty acid, and such molecules are known to possess antimicrobial properties[5]. Butyrate, for instance, has been shown to enhance the bactericidal activity of macrophages[6][7]. This suggests that this compound and its derivatives could be promising candidates for the development of novel antimicrobial agents. Further research is warranted to synthesize and evaluate the biological activities of this and related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The short chain fatty acid butyrat ... | Article | H1 Connect [archive.connect.h1.co]
discovery and history of indene compounds in chemistry
An In-depth Technical Guide to the Discovery and History of Indene Compounds
Executive Summary
Indene (C₉H₈) is a polycyclic aromatic hydrocarbon comprising a benzene ring fused to a cyclopentene ring.[1] First isolated from coal tar, this colorless to pale yellow liquid has traversed a significant historical path from a simple industrial byproduct to a cornerstone in materials science and a privileged scaffold in medicinal chemistry.[1][2][3] Its unique chemical reactivity, particularly its propensity for polymerization and functionalization, has cemented its role in the production of specialty resins and as a versatile intermediate in the synthesis of complex organic molecules.[1][4][5] This guide provides a technical overview of the discovery, historical context, key experimental protocols, and the evolving applications of indene and its derivatives for an audience of researchers, scientists, and drug development professionals.
Discovery and Isolation from Coal Tar
Indene was first identified as a constituent of coal tar, the complex liquid byproduct of coal carbonization. It is found in the fractional distillate boiling between 175–185 °C.[1] The historical method for its isolation leverages the weakly acidic nature of the C-H bonds of the five-membered ring (pKa ≈ 20), which can be deprotonated by strong bases like sodium metal.[1]
Experimental Protocol: Historical Isolation of Indene from Coal Tar
This protocol is based on the classical method described in historical chemical literature.[1]
Objective: To isolate indene from the 175-185 °C coal tar fraction.
Materials:
-
Coal tar fraction (boiling range 175-185 °C)
-
Sodium metal
-
Steam generator
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous calcium chloride)
Methodology:
-
Fractional Distillation: The raw coal tar is subjected to fractional distillation. The fraction boiling in the range of 175–185 °C, which is rich in indene, is collected.
-
Formation of Sodio-indene: The collected fraction is heated and treated with metallic sodium. The acidic methylene protons of indene react with sodium to form the solid sodium salt, "sodio-indene" (sodium indenide). This allows for the separation of indene from other non-acidic hydrocarbons in the fraction.
-
Precipitation and Separation: The reaction mixture is cooled, allowing the solid sodio-indene to precipitate. The solid is then separated from the remaining liquid hydrocarbons by filtration or decantation.
-
Regeneration of Indene: The isolated sodio-indene is transferred to a flask. Steam is passed through the solid material. The ionic sodio-indene is hydrolyzed back to the volatile indene, which co-distills with the steam.
-
Collection and Purification: The steam distillate, containing a mixture of indene and water, is collected. The indene is separated from the aqueous layer using a separatory funnel. The resulting organic layer is dried over a suitable drying agent and may be further purified by redistillation to yield pure indene.
Physicochemical Properties
Indene is a colorless, flammable liquid with a distinct aromatic odor.[1][2] It is insoluble in water but soluble in most common organic solvents like benzene, alcohol, and ether.[2][6] Due to its tendency to polymerize and oxidize, commercial preparations are often stabilized with inhibitors like p-tert-butylcatechol and stored under refrigeration.[2][6]
Table 1: Quantitative Physicochemical Data for Indene (C₉H₈)
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₉H₈ | [1][6] |
| Molar Mass | 116.16 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Density | 0.996 - 0.997 g/mL at 25 °C | [1][2][6] |
| Melting Point | -1.8 to -5 °C | [1][2][6] |
| Boiling Point | 181-182.6 °C | [1][2][6] |
| Flash Point | 78.3 °C (172.9 °F) | [1] |
| Refractive Index (n20/D) | 1.5762 - 1.595 | [6][7] |
| Acidity (pKa in DMSO) | 20.1 | [1] |
| Water Solubility | Insoluble |[1][2][6] |
Key Reactions and Mechanisms
The chemical reactivity of indene is dominated by the fused ring system. It undergoes reactions typical of aromatic compounds, alkenes, and compounds with acidic methylene protons.
Polymerization
Indene readily polymerizes upon exposure to light, heat, or acid catalysts.[1][2] This reactivity is the basis for its primary industrial application: the production of coumarone-indene resins. These thermoplastic resins are formed by the polymerization of indene and coumarone, which are both present in the same coal tar fraction.[5][8]
Oxidation
Oxidation of indene cleaves the five-membered ring. A historically significant reaction is the oxidation with acidic dichromate, which yields homophthalic acid (o-carboxylphenylacetic acid).[1]
Condensation Reactions
The active methylene group of indene readily participates in condensation reactions. For example, it condenses with aldehydes or ketones in the presence of an alkali base to form highly colored benzofulvene derivatives.[1]
Experimental Protocol: Synthesis of a Benzofulvene Derivative
Objective: To synthesize a benzofulvene via the condensation of indene with a ketone (e.g., acetone) in the presence of a base.
Materials:
-
Indene
-
Acetone
-
Sodium ethoxide solution
-
Ethanol (as solvent)
-
Stirring apparatus
-
Reaction flask with condenser
Methodology:
-
Reaction Setup: A solution of indene in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: An equimolar amount of acetone is added to the flask.
-
Base-Catalyzed Condensation: A catalytic amount of sodium ethoxide solution is slowly added to the stirring mixture. The sodium ethoxide acts as a base, deprotonating the indene to form the indenyl anion.
-
Nucleophilic Attack: The indenyl anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, conjugated benzofulvene product. The reaction mixture typically develops a deep color.
-
Workup and Isolation: After the reaction is complete (monitored by TLC), the mixture is neutralized. The product may be isolated by precipitation upon adding water, followed by filtration, washing, and recrystallization to yield the purified benzofulvene derivative.
Role in Drug Development and Medicinal Chemistry
While the initial applications of indene were purely industrial, the indene and its hydrogenated form, indane, have emerged as important structural motifs in medicinal chemistry.[1][9] The rigid bicyclic scaffold is a useful template for designing molecules that can interact with specific biological targets.
Several derivatives have found direct application as pharmaceuticals. A notable example is Sulindac , a non-steroidal anti-inflammatory drug (NSAID) that features an indene core.[1] Furthermore, certain indane derivatives have been investigated as empathogen-entactogens in neuroscience research, including MDAI and MDMAI, which are structurally related to psychoactive compounds like MDMA.[10] The versatility of the indene scaffold makes it a valuable building block for synthesizing pharmaceutical intermediates, which are then used to construct more complex active pharmaceutical ingredients (APIs).[4][5]
Conclusion
The history of indene is a compelling narrative of chemical evolution. From its humble origins as a component of coal tar, it was first valued for its ability to form durable polymers. Over decades of research, its rich and versatile chemistry was uncovered, establishing it as a valuable synthetic intermediate. Today, the indene scaffold continues to be a subject of interest, particularly for professionals in drug development who leverage its rigid structure to design novel therapeutics. The journey from industrial resin to medicinal scaffold underscores the enduring importance of fundamental chemical discovery and its far-reaching impact on science and technology.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. Indene | 95-13-6 [chemicalbook.com]
- 3. dictionary.com [dictionary.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. indene, 95-13-6 [thegoodscentscompany.com]
- 8. 5 Indene Manufacturers in 2025 | Metoree [us.metoree.com]
- 9. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indane - Wikipedia [en.wikipedia.org]
A Technical Guide to the Biological Mechanisms of 1H-Indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action for various derivatives of the 1H-Indene scaffold in biological systems. While specific data on the parent molecule, 1H-Indene-2-butanoic acid, is limited in publicly available research, a significant body of evidence highlights the therapeutic potential of the indene core structure when appropriately functionalized. This document synthesizes findings from preclinical studies, focusing on the diverse molecular targets and signaling pathways modulated by these compounds. The information is presented to support further research and drug development efforts centered on this versatile chemical scaffold.
Inhibition of Butyrylcholinesterase for Alzheimer's Disease
A prominent area of investigation for 1H-Indene derivatives is their potential as therapeutic agents for Alzheimer's disease. Certain derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of the disease.
Mechanism of Action
In a healthy brain, acetylcholine (ACh) is a neurotransmitter crucial for learning and memory, and its levels are regulated by acetylcholinesterase (AChE). In the Alzheimer's brain, AChE activity decreases while BuChE activity increases, continuing the breakdown of ACh. By inhibiting BuChE, 1H-Indene derivatives can help maintain higher levels of acetylcholine in the brain, thereby alleviating some of the cognitive symptoms of Alzheimer's disease. Some indene derivatives also exhibit inhibitory activity against the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.
Signaling Pathway: Cholinesterase Inhibition
Caption: Inhibition of Butyrylcholinesterase by a 1H-Indene derivative.
Quantitative Data: BuChE Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 20 (5,6-dimethoxy-1H-indene-2-carboxamide derivative) | BuChE | 1.08 | [1] |
| Compound 21 (5,6-dimethoxy-1H-indene-2-carboxamide derivative) | BuChE | 1.09 | [1] |
| SD-30 (Indene-hydrazide conjugate) | BuChE | 48.55 | [2] |
| SD-30 (Indene-hydrazide conjugate) | AChE | 13.86 | [2] |
Experimental Protocols
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method) [1] The inhibitory activity of the compounds against BuChE is determined using a modified Ellman's spectrophotometric method. The assay mixture typically contains a phosphate buffer (pH 8.0), the test compound at varying concentrations, butyrylthiocholine iodide as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is monitored spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction with and without the inhibitor.
Amyloid-β (Aβ1-42) Aggregation Inhibition Assay (Thioflavin T Assay) [1] The inhibitory effect of the compounds on Aβ1-42 aggregation is monitored using the Thioflavin T (ThT) fluorescence assay. Aβ1-42 peptide is incubated with the test compounds at 37°C. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in its fluorescence emission. The fluorescence intensity is measured at approximately 485 nm (with excitation at 440 nm). A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.
Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) in Cancer
Certain 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that is often dysregulated in various cancers.
Mechanism of Action
FGFR1 plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. In many cancers, mutations, amplifications, or translocations of the FGFR1 gene lead to constitutive activation of the receptor and its downstream signaling pathways, promoting tumor growth and survival. By binding to the ATP-binding site of the FGFR1 kinase domain, these indene derivatives block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways. This inhibition can lead to reduced cancer cell proliferation and induction of apoptosis.
Signaling Pathway: FGFR1 Inhibition
Caption: Inhibition of the FGFR1 signaling pathway by a 1H-Indene derivative.
Quantitative Data: FGFR1 Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| 7b | FGFR1 | 3.1 | [3] |
| 9b | FGFR1 | 3.3 | [3] |
| 9c | FGFR1 | 4.1 | [3] |
| 9a | FGFR1 | 5.7 | [3] |
Experimental Protocols
In Vitro FGFR1 Kinase Assay [3] The inhibitory activity of the compounds against FGFR1 is typically evaluated using an in vitro kinase assay. This can be performed using various formats, such as a luminescence-based assay or a fluorescence-based assay. In a typical setup, recombinant human FGFR1 kinase is incubated with a specific peptide substrate, ATP, and the test compound. The amount of phosphorylated substrate is then quantified. For example, in a luminescence-based assay, the amount of ATP remaining after the kinase reaction is measured. A decrease in ATP consumption in the presence of the test compound indicates inhibition of FGFR1 kinase activity.
Inhibition of Tubulin Polymerization in Cancer
Derivatives of the indene scaffold have also been investigated as inhibitors of tubulin polymerization, a well-established target for cancer chemotherapy.
Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Tubulin polymerization inhibitors interfere with the assembly of microtubules. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis and inhibiting cancer cell proliferation. Some indene-based compounds have been shown to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow of tubulin polymerization inhibition by an indene-based compound.
Quantitative Data: Inhibition of Tubulin Polymerization
| Compound Type | Activity | IC50 (µM) | Reference |
| Benzocyclooctene analogue 23 | Tubulin Polymerization Inhibition | < 5 | [4] |
| Indene-based compound 31 | Tubulin Polymerization Inhibition | 11 | [4] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay The effect of compounds on tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence associated with microtubule formation. Purified tubulin is incubated at 37°C in a polymerization buffer containing GTP. The polymerization process is initiated by the temperature shift. The absorbance or fluorescence is measured over time in a spectrophotometer or fluorometer. Inhibitors of tubulin polymerization will reduce the rate and extent of the increase in the signal.
Conclusion
The 1H-Indene scaffold serves as a versatile platform for the design of novel therapeutic agents with diverse mechanisms of action. Derivatives of this core structure have demonstrated significant potential as inhibitors of butyrylcholinesterase for the treatment of Alzheimer's disease, as inhibitors of the FGFR1 kinase for cancer therapy, and as inhibitors of tubulin polymerization, also for cancer applications. The data and experimental protocols summarized in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this promising class of compounds. Further optimization of the indene core and its substituents is likely to yield even more potent and selective drug candidates for a range of diseases.
References
Navigating the Safety Profile of 1H-Indene-2-butanoic acid: A Technical Hazard Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hazard Identification and Classification
Due to the absence of specific data for 1H-Indene-2-butanoic acid, a conclusive GHS classification cannot be provided. However, based on the classifications of its constituent parts, a precautionary approach is warranted.
1.1. Indene Moiety:
Indene is classified as a flammable liquid and an aspiration hazard. It is crucial to handle it in a well-ventilated area and away from ignition sources.
1.2. Butanoic Acid Side Chain:
Butanoic acid (also known as butyric acid) is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] It is also known to cause respiratory irritation.
Based on these classifications, this compound should be handled with care, assuming it may possess a combination of these hazardous properties.
Toxicological Assessment (Based on Analog Data)
The toxicological data presented below is for the individual components of this compound. This information should be used to infer potential hazards, but it is not a direct representation of the target compound's toxicity.
2.1. Acute Toxicity
| Substance | Route | Species | Value | Reference |
| Butanoic Acid | Oral | Rat | LD50: 2940 mg/kg | [4] |
| Butanoic Acid | Dermal | Rabbit | LD50: 6077 mg/kg | [4] |
No quantitative acute toxicity data for Indene was found in the provided search results.
2.2. Skin and Eye Irritation
Butanoic acid is well-documented as causing severe skin burns and eye damage.[1][2][3] Contact can lead to irreversible eye effects. Therefore, it is critical to assume that this compound may also be corrosive or severely irritating to the skin and eyes.
2.3. Respiratory Sensitization
Butanoic acid may cause respiratory irritation. While no specific data on respiratory sensitization for either component was found, the irritating properties of butanoic acid suggest that inhalation of dust or aerosols of this compound should be avoided.
2.4. Carcinogenicity, Mutagenicity, and Reproductive Toxicity
No components of Indene or Butanoic acid at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA. There is also no data to suggest that butanoic acid is mutagenic.
Handling and Storage
Given the potential hazards, the following handling and storage procedures are recommended for this compound.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential eye contact.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing should be worn to prevent skin contact.[1][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or vapors.[1]
3.2. Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or vapors.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, and open flames, as the indene and butanoic acid components are flammable/combustible.[1][3]
-
Do not eat, drink, or smoke in the laboratory.[3]
3.3. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[1]
First Aid Measures
In case of exposure to this compound, the following first aid measures, based on the hazards of its components, should be taken:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Logical Framework for Hazard Assessment
The following diagram illustrates the logical process used to derive the potential hazards of this compound from its constituent parts.
Caption: Hazard derivation for this compound.
Experimental Protocols
As no specific toxicological studies for this compound were found, detailed experimental protocols cannot be provided. Should future studies be conducted, standard OECD guidelines for the testing of chemicals for acute oral toxicity (OECD 423), acute dermal toxicity (OECD 402), acute inhalation toxicity (OECD 403), acute eye irritation/corrosion (OECD 405), and acute dermal irritation/corrosion (OECD 404) would be appropriate starting points.
Conclusion
While a definitive safety and toxicity profile for this compound remains to be established, a conservative approach based on the known hazards of its structural components, indene and butanoic acid, is essential for ensuring the safety of researchers and scientists. All handling should be performed with appropriate personal protective equipment in a controlled laboratory environment. The information presented in this guide serves as a foundational resource for risk assessment and the implementation of safe laboratory practices when working with this compound. Further toxicological testing is required to fully characterize the safety profile of this compound.
References
The Role of 1H-Indene-2-butanoic Acid Derivatives as Tubulin Polymerization Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a novel class of tubulin polymerization inhibitors based on the dihydro-1H-indene scaffold. These compounds have demonstrated significant potential as anti-cancer agents by targeting microtubule dynamics, a cornerstone of cell division. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental processes.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and cell shape maintenance.[1] Their pivotal role in the formation of the mitotic spindle makes them a prime target for the development of anticancer therapies.[1] Agents that interfere with tubulin polymerization can arrest cells in mitosis, ultimately leading to apoptotic cell death.
A promising class of such agents are derivatives of dihydro-1H-indene, which have been designed as colchicine binding site inhibitors.[2][3] These synthetic compounds have shown potent antiproliferative activity against various cancer cell lines. Notably, specific derivatives induce G2/M phase cell cycle arrest and apoptosis, and exhibit anti-angiogenic properties, highlighting their multifaceted anti-tumor potential.[2][3] This guide focuses on the synthesis, biological evaluation, and mechanism of action of these compounds, with a particular emphasis on the lead compound identified in recent studies.
Data Presentation: Biological Activity of Dihydro-1H-indene Derivatives
The antiproliferative activities of synthesized dihydro-1H-indene derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Selected Dihydro-1H-indene Derivatives
| Compound | A549 (Lung Cancer) | HeLa (Cervical Cancer) | H22 (Hepatoma) | K562 (Leukemia) |
| 12d | 0.087 | 0.078 | 0.068 | 0.028 |
| 12j | >10 | >10 | 1.86 | 0.97 |
| 12q | 0.78 | 0.65 | 0.43 | 0.12 |
| 12t | 0.54 | 0.43 | 0.32 | 0.098 |
| CA-4 * | 0.0028 | 0.0021 | 0.0019 | 0.0032 |
*CA-4 (Combretastatin A-4) was used as a positive control. Data extracted from Xu et al., 2023.[3]
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| 12d | 3.24 |
| CA-4 * | 1.87 |
*CA-4 (Combretastatin A-4) was used as a positive control. Data extracted from Xu et al., 2023.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of dihydro-1H-indene derivatives.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro. Polymerization is monitored by an increase in turbidity.
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Paclitaxel, Nocodazole)
-
96-well half-area plates
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Thaw all reagents on ice. Prepare a working solution of 10 mM GTP.
-
Reaction Mixture Preparation: On ice, prepare the tubulin polymerization reaction mixture. For a final volume of 100 µL, combine:
-
Purified tubulin to a final concentration of 2 mg/mL.
-
General Tubulin Buffer.
-
Glycerol to a final concentration of 10%.
-
GTP to a final concentration of 1 mM.
-
-
Compound Addition: Add the test compound or vehicle (DMSO) to the designated wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Transfer the reaction mixture to the wells containing the test compounds.
-
Measurement: Immediately place the plate in the pre-warmed spectrophotometer. Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: The IC50 value is determined by plotting the rate of polymerization against the concentration of the inhibitor.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with a test compound using propidium iodide (PI) staining.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 400 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., K562)
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells and centrifuge at 400 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
Test compound
-
96-well plate
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in medium containing various concentrations of the test compound.
-
Incubation: Seed the HUVECs onto the solidified Matrigel. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Visualization and Quantification: Observe the formation of tube-like structures under an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.
Visualizations: Pathways and Workflows
Signaling Pathway of Dihydro-1H-indene Derivatives
Caption: Mechanism of action for dihydro-1H-indene derivatives.
Experimental Workflow for Compound Evaluation
Caption: Workflow for evaluating novel tubulin inhibitors.
Logical Relationship of Compound Effects
Caption: Cellular consequences of tubulin inhibition.
References
The Indene Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The indene core, a fused bicyclic system of benzene and cyclopentene, represents a versatile and privileged scaffold in medicinal chemistry. Its rigid framework and amenability to diverse functionalization have led to the development of a wide array of biologically active molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of indene derivatives across various therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Quantitative Structure-Activity Relationship Data
The biological activity of indene derivatives is highly dependent on the nature and position of substituents on the indene ring system. The following tables summarize the quantitative SAR data for representative indene derivatives against various biological targets.
Table 1: Anticancer Activity of Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
| Compound ID | R Group | A549 IC₅₀ (µM) | Hela IC₅₀ (µM) | H22 IC₅₀ (µM) | K562 IC₅₀ (µM) | HFL-1 IC₅₀ (µM) |
| 12d | 3,4,5-trimethoxyphenyl | 0.087 | 0.078 | 0.068 | 0.028 | 0.271 |
| CA-4 (Control) | - | - | - | - | 0.003 | - |
Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[1][2] The potent anticancer activity of compound 12d highlights the importance of the 3,4,5-trimethoxyphenyl substituent in this series. Notably, this compound displays a degree of selectivity for cancer cell lines over the normal human lung fibroblast cell line (HFL-1)[1].
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Indene-Hydrazide Derivatives
| Compound ID | R Group | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) |
| SD-24 | 3-hydroxyphenyl | 40.43 ± 0.067 | 92.86 ± 0.066 | 2.29 |
| SD-30 | 4-hydroxyphenyl | 13.86 ± 0.163 | 48.55 ± 0.136 | 3.50 |
| Donepezil (Control) | - | 0.024 ± 0.001 | 3.54 ± 0.02 | 147.5 |
Data from a study on indene-derived hydrazides targeting acetylcholinesterase.[2][3][4] The position of the hydroxyl group on the phenyl ring significantly influences the inhibitory activity. A para-hydroxyl group (SD-30) results in greater potency against both AChE and BuChE compared to a meta-hydroxyl group (SD-24)[3].
Table 3: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives
| Compound ID | R Group | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| 4d | 4-fluorophenyl | 83.73 | 69.28 |
| 8f | 3-fluoro-4-methoxyphenyl | High | High |
| Xanthohumol (Control) | - | High | High |
Data from a study on the anti-inflammatory effects of 2-benzylidene-1-indanone derivatives in LPS-stimulated murine primary macrophages.[5] These results indicate that the electronic properties and substitution pattern of the benzylidene ring are critical for the anti-inflammatory activity of this class of indene derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections provide synopses of key experimental protocols cited in the literature for the evaluation of indene derivatives.
Synthesis of Dihydro-1H-indene Derivatives (General Procedure)
This protocol describes a general method for the synthesis of dihydro-1H-indene derivatives that function as tubulin polymerization inhibitors.
-
Cyclization: 3-(3,4,5-trimethoxyphenyl)propanoic acid is heated in polyphosphoric acid (PPA) to yield the corresponding indanone.
-
Condensation: The resulting indanone is reacted with an appropriate aromatic aldehyde in the presence of a base (e.g., NaOH) in ethanol to afford the benzylidene-indanone intermediate.
-
Reduction: The intermediate is then reduced, for example, using sodium borohydride, to yield the final dihydro-1H-indene derivative.
-
Purification: The final product is purified by column chromatography.
In Vitro Tubulin Polymerization Assay
This assay is used to determine the effect of compounds on the polymerization of tubulin into microtubules.
-
Preparation: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a suitable buffer is prepared.
-
Initiation: The polymerization is initiated by raising the temperature to 37°C.
-
Measurement: The fluorescence intensity is monitored over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated by comparing the polymerization curves in the presence and absence of the test compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Reaction Mixture: A solution containing the AChE enzyme, the test compound, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer is prepared in a 96-well plate.
-
Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).
-
Measurement: The absorbance at 412 nm is measured at regular intervals. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Analysis: The rate of the reaction is determined, and the percent inhibition by the test compound is calculated. The IC₅₀ value is then determined from a dose-response curve.
Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
This cell-based assay assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture: Murine macrophages (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: The cells are pre-treated with the test compounds for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: The percent inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control.
Signaling Pathways and Logical Relationships
To visualize the complex biological processes influenced by indene derivatives, the following diagrams have been generated using the DOT language.
General Workflow for SAR Studies of Indene Derivatives
Caption: A generalized workflow for the discovery and optimization of bioactive indene derivatives.
The Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain indene derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) sulindac, have been shown to inhibit this pathway.[6] Specifically, the active metabolite, sulindac sulfide, has been reported to directly interact with Ras and inhibit its interaction with Raf.[1]
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of certain indene derivatives.
This in-depth guide provides a foundational understanding of the structure-activity relationships of indene derivatives, offering valuable insights for the design and development of novel therapeutic agents. The presented data, protocols, and pathway visualizations are intended to facilitate further research and innovation in this promising area of medicinal chemistry.
References
- 1. Sulindac sulfide inhibits Ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.aalto.fi [research.aalto.fi]
- 3. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1H-Indene-2-butanoic Acid and its Derivatives: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1H-Indene-2-butanoic acid, a valuable building block in medicinal chemistry and materials science. The indene scaffold is a core structure in various biologically active compounds, and the introduction of a butanoic acid moiety offers a handle for further functionalization or for modulating the pharmacokinetic properties of potential drug candidates. This protocol outlines a reliable synthetic route starting from the readily available indan-2-one.
Introduction
Indene and its derivatives are a class of bicyclic hydrocarbons composed of a benzene ring fused to a cyclopentene ring.[1] This structural motif is found in a number of natural products and synthetic molecules with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The carboxylic acid functional group is a key feature in many pharmaceuticals, often contributing to target binding and improving aqueous solubility.[2] The synthesis of this compound, therefore, provides a versatile intermediate for the development of novel therapeutics and functional materials.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process starting from indan-2-one. The key steps involve the introduction of a two-carbon ester side chain via a Horner-Wadsworth-Emmons reaction, followed by elongation of the side chain and subsequent hydrolysis to the desired carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl (1H-inden-2-yl)acetate
This step utilizes the Horner-Wadsworth-Emmons reaction to introduce an ethyl acetate moiety at the 2-position of the indene ring.[1][3] This reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[1]
Materials:
-
Indan-2-one
-
Triethyl phosphonoacetate[4]
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of triethyl phosphonoacetate in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of indan-2-one in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (1H-inden-2-yl)acetate.
Step 2: Synthesis of Ethyl (2,3-dihydro-1H-inden-2-yl)acetate
The double bond in the cyclopentene ring of the indene derivative is selectively reduced using catalytic hydrogenation.
Materials:
-
Ethyl (1H-inden-2-yl)acetate
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve ethyl (1H-inden-2-yl)acetate in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield ethyl (2,3-dihydro-1H-inden-2-yl)acetate.
Step 3: Synthesis of (2,3-dihydro-1H-inden-2-yl)acetic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.[5]
Materials:
-
Ethyl (2,3-dihydro-1H-inden-2-yl)acetate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve ethyl (2,3-dihydro-1H-inden-2-yl)acetate in a mixture of ethanol and water.
-
Add a solution of NaOH or KOH and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain (2,3-dihydro-1H-inden-2-yl)acetic acid.
Step 4: Synthesis of this compound
A plausible, though not explicitly detailed in the search results, final step would involve the dehydrogenation of the indane ring to reintroduce the double bond, yielding the target compound. This can be a challenging step and may require specific catalysts and conditions to avoid side reactions.
Materials:
-
(2,3-dihydro-1H-inden-2-yl)acetic acid
-
Dehydrogenation catalyst (e.g., Palladium on carbon, sulfur, or quinone-based reagents)
-
High-boiling solvent (e.g., xylene, decalin)
Procedure (General):
-
Combine (2,3-dihydro-1H-inden-2-yl)acetic acid with a suitable dehydrogenation catalyst in a high-boiling solvent.
-
Heat the mixture to reflux under an inert atmosphere for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the catalyst by filtration.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis of indene derivatives based on related literature procedures. Please note that yields for the final dehydrogenation step are highly dependent on the chosen method and substrate.
| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Horner-Wadsworth-Emmons | Indan-2-one | Triethyl phosphonoacetate, NaH | THF | 0 to RT | 12-16 | 70-90 |
| 2 | Catalytic Hydrogenation | Ethyl (1H-inden-2-yl)acetate | H₂, 10% Pd/C | Ethanol | RT | 2-6 | >95 |
| 3 | Ester Hydrolysis | Ethyl (2,3-dihydro-1H-inden-2-yl)acetate | NaOH or KOH | Ethanol/Water | Reflux | 2-4 | 85-95 |
| 4 | Dehydrogenation | (2,3-dihydro-1H-inden-2-yl)acetic acid | Pd/C or Sulfur | Xylene | Reflux | 4-12 | Variable |
Potential Applications and Biological Activity
Derivatives of indene and butanoic acid have shown a range of biological activities. Butyric acid and its derivatives are known to have antimicrobial and anti-inflammatory properties. Specifically, they can play a role in modulating the gut microbiome and host immune responses. While the specific biological activity of this compound is not extensively documented in the provided search results, its structural similarity to other biologically active indene derivatives suggests potential applications in several areas:
-
Anti-inflammatory Agents: The indene core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Some indene derivatives have been investigated for their potential as anticancer agents.
-
Antimicrobial Agents: Butanoic acid derivatives are known for their antimicrobial effects.
The synthesis of this compound provides a platform for the exploration of new chemical entities with potential therapeutic value. Further derivatization of the carboxylic acid moiety can lead to the generation of libraries of compounds for screening in various biological assays.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triethyl phosphonoacetate - Enamine [enamine.net]
- 4. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vitro Evaluation of 1H-Indene-2-butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1H-Indene-2-butanoic acid is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring an indene core and a butanoic acid side chain, suggests possible interactions with various biological targets. The butanoic acid moiety is notably present in butyric acid, a well-characterized short-chain fatty acid known for its role as a histone deacetylase (HDAC) inhibitor and its anti-inflammatory and anti-cancer properties. The indene group, a bicyclic aromatic system, is found in various pharmacologically active compounds.
This document provides a comprehensive experimental design for the initial in vitro evaluation of this compound. The proposed studies are structured in a tiered approach, beginning with primary screening for cytotoxic effects, followed by secondary mechanistic assays to explore its potential anti-cancer and anti-inflammatory activities.
Tier 1: Primary Screening - Cytotoxicity and Cell Viability Assays
The initial step in evaluating a novel compound is to determine its effect on cell viability and to establish a therapeutic window. A broad panel of cell lines, including cancerous and non-cancerous lines, is recommended to identify potential cell-type-specific effects.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture selected human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) and a non-cancerous human cell line (e.g., HEK293 - embryonic kidney cells) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). A vehicle control (DMSO) should be included.
-
Replace the existing media in the 96-well plate with 100 µL of the media containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cancer Cell Lines | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| HCT116 | 24 | |
| 48 | ||
| 72 | ||
| Non-Cancerous Cell Line | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
Experimental Workflow Diagram
Caption: Tiered experimental workflow for in vitro evaluation.
Tier 2: Mechanistic Assays - Anti-Cancer Potential
If this compound demonstrates selective cytotoxicity towards cancer cell lines, further investigation into its anti-cancer mechanism is warranted.
Experimental Protocol: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed a cancer cell line of interest (e.g., HCT116) in a 6-well plate.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
FITC-positive, PI-negative cells are considered early apoptotic.
-
FITC-positive, PI-positive cells are considered late apoptotic/necrotic.
-
Data Presentation: Apoptosis Induction
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Hypothesized Apoptotic Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway.
Tier 2: Mechanistic Assays - Anti-Inflammatory Potential
To investigate the anti-inflammatory properties of this compound, a common in vitro model is the use of lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Measurement of Nitric Oxide and Cytokines in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells.
-
Seed 2.5 x 10⁵ cells per well in a 24-well plate and allow them to adhere.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from Tier 1) for 2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Presentation: Anti-Inflammatory Effects
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + Compound (Conc. 1) | |||
| LPS + Compound (Conc. 2) | |||
| LPS + Compound (Conc. 3) |
Hypothesized Anti-Inflammatory Signaling Pathway
Application of Indene Derivatives in Cancer Research: A Focus on Therapeutic Mechanisms
The scaffold of 1H-Indene and its derivatives has emerged as a promising framework in the design of novel anti-cancer agents. While direct research on 1H-Indene-2-butanoic acid is limited, a significant body of evidence highlights the potential of various indene analogues in oncology. These compounds leverage the rigid, bicyclic structure of the indene moiety to interact with various biological targets, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This document outlines the key applications, mechanisms of action, and experimental protocols for several classes of indene derivatives in cancer research.
Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
A significant area of research has focused on dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division. These agents often act by binding to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.
One notable example is compound 12d , a dihydro-1H-indene derivative that has demonstrated significant anti-proliferative activity against various cancer cell lines.[1][2][3] This compound has been shown to inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and promote apoptosis.[1][2][3] Furthermore, it exhibits anti-angiogenic properties, crucial for preventing tumor growth and metastasis.[1][2][3]
Quantitative Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 12d | Various | 0.028 - 0.087 | [1][2][3] |
| 12d | HFL-1 (normal cell line) | 0.271 | [3] |
Experimental Protocols:
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the indene derivative for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
-
Tubulin Polymerization Assay:
-
Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and GTP), and the indene derivative or a control compound.
-
Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
The inhibitory effect of the indene derivative is determined by the reduction in the rate and extent of polymerization compared to the control.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cancer cells with the indene derivative for a specified period (e.g., 24-48 hours).
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Signaling Pathway:
Caption: Mechanism of G2/M cell cycle arrest induced by dihydro-1H-indene derivatives.
Indene Derivatives as Retinoic Acid Receptor α (RARα) Agonists
Another class of indene derivatives has been investigated as agonists for the retinoic acid receptor α (RARα), a nuclear receptor that plays a crucial role in cell differentiation. By activating RARα, these compounds can induce the differentiation of cancer cells, thereby inhibiting their proliferation.
For instance, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (compound 36d) has been identified as a potent inducer of differentiation in NB4 human leukemia cells.[4]
Experimental Protocol:
-
Cell Differentiation Assay (NBT Reduction Assay):
-
Culture leukemia cells (e.g., NB4 or HL60) in the presence of the indene-derived RARα agonist for several days.
-
Harvest the cells and incubate them with a solution of nitroblue tetrazolium (NBT) and phorbol 12-myristate 13-acetate (PMA).
-
Differentiated cells will exhibit a respiratory burst, leading to the reduction of NBT to a blue formazan precipitate.
-
Count the number of NBT-positive cells under a microscope to quantify the extent of differentiation.
-
Logical Relationship:
Caption: Activation of RARα by indene derivatives leading to cell differentiation.
Indene Derivatives Targeting the Ras/Raf/MAPK Pathway
Certain indene derivatives, structurally related to the non-steroidal anti-inflammatory drug (NSAID) Sulindac, have been shown to inhibit the tumorigenic Ras/Raf/MAPK signaling pathway.[5] This pathway is frequently hyperactivated in various cancers and plays a central role in cell proliferation, survival, and metastasis. By targeting key components of this pathway, such as the p21ras protein, these indene compounds can exert anti-proliferative effects.[5]
Experimental Workflow:
Caption: A typical experimental workflow for evaluating indene derivatives in cancer research.
Note on Butanoic Acid in Cancer Research
While not directly linked to the indene scaffold in the reviewed literature, butanoic acid, commonly known as butyrate, is a short-chain fatty acid with well-documented anti-cancer properties, particularly in colorectal cancer.[6][7][8] It functions primarily as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression that promote apoptosis and inhibit cancer cell proliferation.[6] Sodium butyrate is often used in in vitro and in vivo studies to investigate these effects.[7][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium butyrate in both prevention and supportive treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes: 1H-Indene-2-butanoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indene-2-butanoic acid is a functionalized indene derivative with significant potential as a key building block in the synthesis of complex organic molecules. Its unique structure, combining a planar indene core with a flexible butanoic acid side chain, offers multiple reactive sites for elaboration. This allows for the construction of diverse molecular architectures, particularly those with applications in medicinal chemistry and materials science. The indene moiety is a known pharmacophore in a number of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group provides a convenient handle for forming amide bonds, esters, and other functional groups, making it an ideal starting point for library synthesis and lead optimization in drug discovery.
Core Applications
The primary application of this compound and its derivatives lies in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. The structural motif of an indene ring with an alkanoic acid side chain is found in several anti-inflammatory drugs. For instance, amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid have been synthesized and evaluated for their anti-inflammatory properties.[1] This suggests that this compound can serve as a scaffold for the development of new NSAIDs with potentially improved efficacy and reduced side effects.
Furthermore, the indene core is a versatile platform for the synthesis of precursors for metallocene catalysts and functional materials.[2] The ability to functionalize both the aromatic ring and the carboxylic acid side chain allows for the fine-tuning of electronic and steric properties, which is crucial in these applications.
Proposed Synthetic Routes to this compound
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, generalized protocols for the key steps in the proposed synthesis of this compound. These are based on standard organic chemistry transformations and methodologies reported for similar compounds.
Protocol 1: Synthesis of Ethyl (1H-inden-2-yl)acetate
This protocol is adapted from the synthesis of substituted indene derivatives.[3][4]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with zinc dust (1.2 eq) and a crystal of iodine in anhydrous toluene.
-
Initiation: A small amount of a solution of ethyl bromoacetate (1.1 eq) in anhydrous toluene is added to the activated zinc. The reaction is initiated by gentle heating.
-
Addition of Substrate: A solution of indan-2-one (1.0 eq) and the remaining ethyl bromoacetate in anhydrous toluene is added dropwise to maintain a gentle reflux.
-
Reaction: After the addition is complete, the mixture is refluxed for an additional 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2-(1-hydroxyindan-2-yl)acetate.
-
Dehydration: The crude product is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.05 eq) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford ethyl (1H-inden-2-yl)acetate.
Protocol 2: Chain Extension to Ethyl 1H-indene-2-butanoate
This protocol involves a four-step sequence: reduction, oxidation, Wittig reaction, and hydrogenation.
-
Reduction of the Ester: To a solution of ethyl (1H-inden-2-yl)acetate (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, lithium aluminum hydride (1.0 eq) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to give 2-(1H-inden-2-yl)ethanol.
-
Oxidation to the Aldehyde: To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C is added DMSO (2.2 eq). After stirring for 15 minutes, a solution of 2-(1H-inden-2-yl)ethanol (1.0 eq) in dichloromethane is added dropwise. The reaction is stirred for 30 minutes, followed by the addition of triethylamine (5.0 eq). The mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is dried and concentrated to give crude 2-(1H-inden-2-yl)acetaldehyde.
-
Wittig Reaction: To a suspension of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous THF is added a solution of the crude 2-(1H-inden-2-yl)acetaldehyde (1.0 eq) in THF. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 4-(1H-inden-2-yl)but-2-enoate.
-
Hydrogenation: The unsaturated ester (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to give ethyl 1H-indene-2-butanoate.
Protocol 3: Hydrolysis to this compound
-
Saponification: Ethyl 1H-indene-2-butanoate (1.0 eq) is dissolved in a mixture of ethanol and water (3:1). Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.
-
Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted ester.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with 2M HCl.
-
Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Quantitative Data Summary
The following table summarizes expected yields for the key transformations based on literature for analogous reactions. Actual yields may vary depending on the specific reaction conditions and substrate.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Reformatsky & Dehydration | Indan-2-one | Ethyl (1H-inden-2-yl)acetate | 1. Zn, Ethyl bromoacetate; 2. p-TsOH | 60-75 |
| Reduction | Ethyl (1H-inden-2-yl)acetate | 2-(1H-inden-2-yl)ethanol | LiAlH4 | 85-95 |
| Swern Oxidation | 2-(1H-inden-2-yl)ethanol | 2-(1H-inden-2-yl)acetaldehyde | (COCl)2, DMSO, Et3N | 70-85 |
| Wittig Reaction | 2-(1H-inden-2-yl)acetaldehyde | Ethyl 4-(1H-inden-2-yl)but-2-enoate | Ph3P=CHCO2Et | 75-90 |
| Hydrogenation | Ethyl 4-(1H-inden-2-yl)but-2-enoate | Ethyl 1H-indene-2-butanoate | H2, Pd/C | >95 |
| Hydrolysis | Ethyl 1H-indene-2-butanoate | This compound | NaOH, H2O/EtOH | 80-95 |
Application in Drug Discovery: A Conceptual Workflow
This compound can be utilized as a starting material for the synthesis of a library of potential drug candidates. The carboxylic acid functionality allows for the facile creation of an amide library by coupling with a diverse set of amines.
Caption: Conceptual workflow for drug discovery using this compound.
This workflow illustrates how this compound can be a pivotal starting material in a drug discovery cascade, leading to the identification of novel lead compounds. The diverse amide library can be screened for various biological activities, and the resulting data can be used to establish structure-activity relationships, guiding further optimization of the lead compounds.
References
- 1. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids, ubiquitous in nature, have garnered significant attention for their inherent antimicrobial properties. These molecules represent a promising class of natural antimicrobials with potential applications in therapeutics, food preservation, and sanitation. The antimicrobial efficacy of fatty acids is influenced by their chemical structure, including chain length and degree of unsaturation. This document provides detailed protocols for the systematic evaluation of the antimicrobial activity of fatty acids, focusing on the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Understanding these parameters is crucial for the development of new anti-infective agents and for elucidating their mechanisms of action. Fatty acids are known to exert their antimicrobial effects through various mechanisms, primarily by disrupting the bacterial cell membrane, inhibiting cellular enzymes, and interfering with the electron transport chain.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
Fatty acid stock solution (prepared in a suitable solvent, e.g., ethanol or DMSO)
-
Sterile 96-well microtiter plates (round-bottom)[2]
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Fatty Acid Dilutions:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[2]
-
Add 100 µL of the fatty acid stock solution (at 2x the highest desired concentration) to the first column of wells.[2]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[2]
-
Column 11 will serve as the positive control (bacterial growth without fatty acid), and column 12 will be the negative control (sterile medium).[2]
-
-
Inoculum Preparation:
-
From a fresh overnight culture, suspend a few colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
-
Inoculation and Incubation:
-
Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial inoculum.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.[2]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the fatty acid at which there is no visible growth (turbidity) of the microorganism.[1] This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC test
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette and spreader
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[4]
-
Spread the aliquot evenly onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the fatty acid that results in a ≥99.9% reduction in the initial inoculum count.[4] This is practically determined by identifying the lowest concentration at which no bacterial colonies grow on the agar plate. An antimicrobial agent is considered bactericidal if the MBC is no more than four times the MIC.[4]
-
Time-Kill Assay
A time-kill assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[5]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Fatty acid solution at desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)
-
Sterile growth medium (e.g., MHB)
-
Sterile tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Sterile agar plates
-
Pipettes and spreader
Procedure:
-
Experimental Setup:
-
Prepare tubes or flasks containing the growth medium with the desired concentrations of the fatty acid.
-
Include a growth control tube without any fatty acid.
-
Inoculate all tubes with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.[3]
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each fatty acid concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[5]
-
Data Presentation
Table 1: Summary of Antimicrobial Activity of Selected Fatty Acids
| Fatty Acid | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Lauric Acid (C12:0) | Staphylococcus aureus | 156 | - | [7] |
| Lauric Acid (C12:0) | Staphylococcus aureus (MSSA & MRSA) | ≤4 (as µl/ml of formulation) | - | [8][9] |
| Lauric Acid (C12:0) | Staphylococcus aureus | >500 | >500 | [10] |
| Lauric Acid (C12:0) | Escherichia coli | >500 | >500 | [10] |
| Capric Acid (C10:0) | Escherichia coli | >1000 | - | [11] |
| Caprylic Acid (C8:0) | Escherichia coli | >1000 | - | [11] |
| Oleic Acid (C18:1) | Helicobacter pylori | - | >1000 | [12] |
| Linolenic Acid (C18:3) | Helicobacter pylori | - | 200 | [12] |
Note: The reported values can vary depending on the specific strain, testing conditions, and formulation of the fatty acid.
Visualizations
Caption: Experimental workflow for determining the antimicrobial activity of fatty acids.
Caption: Proposed mechanisms of antimicrobial action of fatty acids.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. microchemlab.com [microchemlab.com]
- 5. emerypharma.com [emerypharma.com]
- 6. actascientific.com [actascientific.com]
- 7. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Evaluations of the Activities of Lauric Acid Monoester Formulations against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. journals.asm.org [journals.asm.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Angiogenic Potential of Novel Compounds: A Guide to Key Assays and Protocols
For Researchers, Scientists, and Drug Development Professionals
The inhibition of angiogenesis, the formation of new blood vessels from pre-existing ones, is a cornerstone of therapeutic strategies for cancer and other diseases characterized by excessive vascularization.[1][2][3] The rigorous evaluation of a compound's anti-angiogenic properties is therefore a critical step in the drug discovery and development pipeline. This document provides detailed application notes and protocols for a selection of widely used in vitro, ex vivo, and in vivo assays to assess the anti-angiogenic potential of test compounds.
Core Concepts in Angiogenesis Inhibition
Angiogenesis is a complex multistep process involving endothelial cell activation, degradation of the extracellular matrix (ECM), proliferation and migration of endothelial cells, and finally, the formation of a new capillary tube.[4] Anti-angiogenic compounds can target one or more of these critical steps. The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis and a common target for anti-angiogenic drugs.[5][6]
In Vitro Assays: Initial Screening and Mechanistic Insights
In vitro assays are fundamental for the initial high-throughput screening of compounds and for elucidating the specific mechanisms of anti-angiogenic activity.[2][7]
Endothelial Cell Proliferation Assay
This assay determines the effect of a compound on the proliferation of endothelial cells, a crucial step in the formation of new blood vessels.[2][8]
Protocol: MTT Assay for Endothelial Cell Proliferation
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium (EGM). Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Replace the medium with fresh EGM containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-proliferative agent). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking the final stage of angiogenesis.[9][10]
Protocol: Tube Formation on Matrigel
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Seed HUVECs (1.5 x 10⁴ cells/well) onto the polymerized Matrigel in EGM containing the test compound at various concentrations.
-
Incubation: Incubate for 4-18 hours at 37°C in a humidified 5% CO₂ incubator.
-
Visualization and Quantification: Visualize the tube formation using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of a compound on the directional migration of endothelial cells, which is essential for closing the gap to form new vessels.
Protocol: Scratch Wound Healing Assay
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound at various concentrations.
-
Image Acquisition: Capture images of the scratch at 0 hours and after 12-24 hours of incubation.
-
Quantification: Measure the area of the scratch at both time points to determine the rate of cell migration and wound closure.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from the described in vitro assays for a test compound compared to a known inhibitor.
| Assay | Parameter Measured | Test Compound (10 µM) | Known Inhibitor (Sunitinib, 1 µM) |
| Cell Proliferation (MTT) | % Inhibition of Cell Growth | 65% | 80% |
| Tube Formation | % Inhibition of Total Tube Length | 75% | 90% |
| Wound Healing | % Inhibition of Wound Closure | 58% | 72% |
Ex Vivo Assay: Bridging the Gap Between In Vitro and In Vivo
Ex vivo assays utilize tissues or organs cultured outside the body, providing a more complex and physiologically relevant environment than in vitro models.[10]
Aortic Ring Assay
This assay uses rings of aorta cultured in a 3D matrix to observe the outgrowth of new microvessels, recapitulating multiple steps of the angiogenic process.[11][12]
Protocol: Rat Aortic Ring Assay
-
Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized rat.
-
Ring Preparation: Remove the surrounding fibroadipose tissue and cut the aorta into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.
-
Compound Treatment: Add serum-free medium containing the test compound at various concentrations.
-
Incubation and Observation: Incubate at 37°C in a humidified 5% CO₂ incubator for 7-14 days, replacing the medium every 2-3 days. Observe and quantify the microvessel outgrowth from the rings using a microscope.
In Vivo Assay: Evaluation in a Living Organism
In vivo assays are crucial for confirming the anti-angiogenic efficacy of a compound in a whole-organism context.[10]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model that utilizes the highly vascularized membrane of a chicken embryo to study angiogenesis.[10]
Protocol: CAM Assay
-
Egg Incubation: Incubate fertile chicken eggs at 37.5°C in a humidified incubator.
-
Window Creation: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Compound Application: On embryonic day 7, place a sterile filter paper disc or a carrier sponge soaked with the test compound onto the CAM.
-
Incubation and Observation: Reseal the window and incubate for another 48-72 hours. Observe the effect on blood vessel formation around the disc.
-
Quantification: Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the treated area.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in angiogenesis and the experimental approaches to study them, the following diagrams are provided.
Caption: Simplified VEGF signaling pathway in endothelial cells.
Caption: General workflow for screening anti-angiogenic compounds.
By employing a combination of these well-established assays, researchers can effectively screen for and characterize the anti-angiogenic properties of novel compounds, paving the way for the development of new and improved therapies. It is recommended to use a multi-assay approach to confirm findings and gain a comprehensive understanding of a compound's biological activity.[1]
References
- 1. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Izmir Democracy University Health Sciences Journal » Submission » METHODS FOR ASSAYING ANGIOGENIC-ANTIANGIOGENIC FEATURE in vitro and in vivo [dergipark.org.tr]
- 4. Angiogenesis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Angiogenesis Assays [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of ex vivo VEGF-induced angiogenesis by tyrosol and hydroxytyrosol: a quantitative three-dimensional mouse aortic ring model - Food & Function (RSC Publishing) DOI:10.1039/D5FO02820E [pubs.rsc.org]
Application Notes and Protocols for Testing 1H-Indene-2-butanoic acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indene-2-butanoic acid is a member of the indenoisoquinoline class of compounds, which are recognized for their potential as anti-cancer agents. The primary mechanism of action for many indenoisoquinolines is the inhibition of Topoisomerase I (Top1), a critical enzyme involved in DNA replication and repair. By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[1][2][3] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, offering a foundational framework for preclinical evaluation.
Mechanism of Action: Topoisomerase I Inhibition
Indenoisoquinoline derivatives, including this compound, exert their cytotoxic effects primarily by targeting Topoisomerase I (Top1).[1][3] The process unfolds through the following sequence of events:
-
Top1-DNA Complex Formation: Top1 transiently cleaves a single strand of DNA to relieve supercoiling during replication and transcription.
-
Inhibitor Binding: this compound intercalates into the DNA at the site of the cleavage and traps the Top1-DNA complex, preventing the re-ligation of the DNA strand.[1][4]
-
DNA Damage: The stabilized Top1-DNA cleavage complexes collide with advancing replication forks, leading to the formation of irreversible DNA double-strand breaks.[3]
-
DNA Damage Response (DDR): The presence of DNA damage activates the DDR pathway. This involves the phosphorylation and activation of key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate and activate their downstream targets, Chk1 and Chk2.[2]
-
Cell Cycle Arrest: The activated Chk1/Chk2 kinases lead to the upregulation of p21, a cyclin-dependent kinase inhibitor, which induces cell cycle arrest, often in the G2/M phase, to allow time for DNA repair.[2]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is driven into programmed cell death, or apoptosis.[4]
Some indenoisoquinolines have also been shown to induce autophagy and the formation of micronuclei, which can activate the cGAS-STING signaling pathway, potentially triggering an anti-tumor immune response.[2][5]
Recommended Cell Lines
The selection of appropriate cell lines is critical for evaluating the cytotoxic potential of this compound. Based on studies of related indenoisoquinoline compounds, the following cancer cell lines are recommended:
-
MDA-MB-231: Human breast adenocarcinoma
-
HeLa: Human cervical cancer
-
HT-29: Human colorectal adenocarcinoma[2]
-
A549: Human lung carcinoma
-
HepG2: Human liver carcinoma
-
KB: Human oral squamous cell carcinoma[6]
For comparison and to assess selectivity, a non-tumorigenic cell line should be included as a control:
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Selected cancer and non-tumorigenic cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at the appropriate density.
Preparation of this compound Stock Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][6]
Materials:
-
Cells seeded in a 96-well plate
-
This compound serial dilutions
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][5]
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1][5]
-
Read the absorbance at 570 nm using a microplate reader.[1][5]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[8][9]
Materials:
-
Cells seeded in a 96-well plate
-
This compound serial dilutions
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells and treat with serial dilutions of this compound as described for the MTT assay.
-
Include the following controls: untreated cells (spontaneous LDH release), vehicle control, and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).[4]
-
After the desired incubation period (e.g., 24, 48, or 72 hours), transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[2]
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).[10]
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[10]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: IC₅₀ Values of this compound from MTT Assay (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Cancer Cell Lines | |||
| MDA-MB-231 | |||
| HeLa | |||
| HT-29 | |||
| A549 | |||
| HepG2 | |||
| KB | |||
| Non-tumorigenic Control | |||
| MCF-10A |
Table 2: Percentage of Cytotoxicity from LDH Assay (%)
| Concentration (µM) | MDA-MB-231 | HeLa | HT-29 | MCF-10A |
| 0 (Vehicle) | ||||
| [Conc. 1] | ||||
| [Conc. 2] | ||||
| [Conc. 3] | ||||
| Positive Control | 100 | 100 | 100 | 100 |
Table 3: Apoptosis Analysis by Flow Cytometry (% of Cell Population)
| Treatment | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) | Necrotic (Annexin V-/PI+) |
| Untreated Control | ||||
| Vehicle Control | ||||
| This compound [Conc. 1] | ||||
| This compound [Conc. 2] |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I poison-triggered immune gene activation is markedly reduced in human small-cell lung cancers by impairment of the cGAS/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indane and indene derivatives of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis with 1H-Indene-2-butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for inducing apoptosis using novel 1H-Indene-2-butanoic acid derivatives, with a focus on the potent compound 2-(4-hydroxy-3-methoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one (compound 12d) . This document includes quantitative data on the anti-proliferative activity of these compounds, detailed experimental protocols for key assays, and diagrams of the proposed signaling pathways and experimental workflows.
Introduction
A series of novel dihydro-1H-indene derivatives have been synthesized and evaluated as tubulin polymerization inhibitors that bind to the colchicine site. Among these, compound 12d has emerged as a highly potent derivative with significant anti-proliferative and pro-apoptotic activity against various cancer cell lines[1]. This compound induces apoptosis through a multi-faceted mechanism that includes cell cycle arrest at the G2/M phase, disruption of microtubule dynamics, downregulation of mitochondrial membrane potential, and the generation of reactive oxygen species (ROS)[1]. These characteristics make this compound derivatives, particularly compound 12d, promising candidates for further investigation in cancer therapy.
Data Presentation
Table 1: In Vitro Anti-proliferative Activities of this compound Derivatives
The anti-proliferative activities of a series of synthesized this compound derivatives were evaluated against the K562 human chronic myelogenous leukemia cell line using the CCK-8 assay. The results are presented as the inhibition rate at a concentration of 1 µM.
| Compound | Inhibition Rate (%) at 1 µM in K562 cells |
| 12a | >50 |
| 12b | >50 |
| 12c | >50 |
| 12d | >50 |
| 12e | >50 |
| 12f | >50 |
| 12g | >50 |
| 12h | >50 |
| 12i | >50 |
| 12j | >50 |
| 12k | >50 |
| 12l | >50 |
| 12m | >50 |
| 12n | >50 |
| 12o | >50 |
| 12p | >50 |
| 12q | >50 |
| 12r | >50 |
Data extracted from a study by Xu et al., which showed that most of the synthesized compounds with a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core exhibited significant anti-proliferative activities.[1]
Table 2: IC50 Values of the Most Potent Derivative (Compound 12d)
Compound 12d was further evaluated for its half-maximal inhibitory concentration (IC50) against a panel of four human cancer cell lines and one normal human lung fibroblast cell line.
| Cell Line | Cell Type | IC50 (µM) |
| K562 | Human Chronic Myelogenous Leukemia | 0.028 |
| A549 | Human Lung Carcinoma | 0.087 |
| Hela | Human Cervical Cancer | 0.078 |
| H22 | Murine Hepatocarcinoma | 0.068 |
| HFL-1 | Normal Human Lung Fibroblast | 0.271 |
These values indicate that compound 12d is a potent inhibitor of cancer cell growth with some selectivity for cancer cells over normal cells.[1]
Table 3: Apoptosis Induction by Compound 12d in K562 Cells
The percentage of apoptotic K562 cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after treatment with different concentrations of compound 12d.
| Concentration of Compound 12d (nM) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.47 |
| 15 | Not specified in snippet |
| 30 | Not specified in snippet |
| 60 | 57.90 |
The results demonstrate a dose-dependent increase in apoptosis induction by compound 12d.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
96-well plates
-
K562 cells (or other cancer cell lines)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound derivatives (e.g., compound 12d)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed K562 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound derivatives.
Materials:
-
6-well plates
-
K562 cells
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed K562 cells in 6-well plates and treat with various concentrations of the this compound derivative for the desired time.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptosis-regulating proteins.
Materials:
-
K562 cells
-
This compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat K562 cells with the this compound derivative.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
Protocol 4: In Vitro Tubulin Polymerization Assay
This protocol is to determine if the this compound derivatives inhibit tubulin polymerization.
Materials:
-
Purified tubulin
-
PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution
-
Glycerol
-
This compound derivatives
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Resuspend purified tubulin in PEM buffer.
-
Incubate the tubulin with different concentrations of the this compound derivative or a control (e.g., CA-4) for 5 minutes at 37°C.
-
Initiate polymerization by adding GTP and glycerol.
-
Immediately measure the absorbance at 340 nm every minute for 30-60 minutes at 37°C.
-
Plot the absorbance versus time to obtain the polymerization curve.
Visualizations
References
Application Notes and Protocols for 1H-Indene-2-butanoic acid in Retinoic Acid Receptor α (RARα) Agonist Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Indene-2-butanoic acid and its derivatives in the study of Retinoic Acid Receptor α (RARα) agonism. The following sections detail the quantitative analysis of compound activity, experimental protocols for key assays, and visual representations of the relevant biological pathways and workflows.
Data Presentation
The following table summarizes the quantitative data for a series of indene derivatives, highlighting their binding affinity for RARα and their potential to induce cellular differentiation.
| Compound ID | Structure | R | R1 | R2 | RARα Binding Affinity (IC50, nM) | NB4 Cell Differentiation (% at 5 µM) |
| 36a | Indene Core | H | H | H | 148.3 ± 12.7 | 15.3 ± 2.1 |
| 36d | Indene Core | H | O-iPr | H | 24.25 ± 3.15 | 68.88 ± 5.34 |
| 36e | Indene Core | H | OEt | H | 14.88 ± 2.01 | 55.7 ± 4.8 |
| AM80 | Positive Control | - | - | - | 5.2 ± 0.7 | 85.4 ± 6.2 |
Data extracted from "Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists"[1][2]. The compound numbering (e.g., 36a) is retained from this publication for direct reference.
Signaling Pathway
The activation of RARα by an agonist such as a this compound derivative initiates a signaling cascade that leads to the regulation of gene expression. In the absence of a ligand, RARα forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Retinoic Acid Response Elements (RAREs) on DNA, recruiting corepressors and inhibiting gene transcription[3]. Upon ligand binding, a conformational change in the RARα protein leads to the dissociation of corepressors and the recruitment of coactivators, which then promotes the transcription of target genes involved in cellular differentiation and proliferation[1][2][3].
Experimental Protocols
RARα Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the RARα ligand-binding domain (LBD). The assay is based on the displacement of a fluorescently labeled tracer from the RARα-LBD.
Experimental Workflow:
Materials:
-
RARα-LBD, GST-tagged
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescently-labeled synthetic retinoid (Acceptor/Tracer)
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, 2 mM DTT)
-
This compound derivatives (Test Compounds)
-
AM80 or all-trans retinoic acid (ATRA) (Positive Control)
-
DMSO
-
384-well, low-volume, non-binding microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. The final concentrations of RARα-LBD, donor, and acceptor should be optimized based on the specific reagents used.
-
Compound Plating:
-
Perform a serial dilution of the test compounds in DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds to the assay plate. Include wells for positive control (e.g., AM80) and negative control (DMSO vehicle).
-
-
Addition of RARα and Donor:
-
Prepare a mixture of RARα-LBD and Tb-anti-GST antibody in assay buffer.
-
Add this mixture to each well of the assay plate.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Addition of Acceptor:
-
Add the fluorescently-labeled retinoid tracer to each well.
-
-
Second Incubation: Incubate the plate for at least 2 hours at room temperature, protected from light.
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm.
-
Record the emission at the donor wavelength (e.g., ~495 nm for Terbium) and the acceptor wavelength (e.g., ~520 nm for Fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Differentiation Assay (Flow Cytometry)
This protocol is designed to assess the ability of this compound derivatives to induce the differentiation of acute promyelocytic leukemia (APL) cells, such as the NB4 cell line, into mature granulocytes. Differentiation is quantified by measuring the expression of the cell surface marker CD11b.
Experimental Workflow:
Materials:
-
NB4 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives (Test Compounds)
-
ATRA (Positive Control)
-
DMSO (Vehicle Control)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain NB4 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the NB4 cells into a multi-well plate at a density of approximately 2 x 10^5 cells/mL.
-
Compound Treatment:
-
Add the test compounds at the desired final concentrations to the appropriate wells.
-
Include wells for a positive control (e.g., 1 µM ATRA) and a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 72 to 96 hours.
-
Cell Harvesting:
-
Transfer the cell suspensions to microcentrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellets in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated anti-CD11b antibody (and isotype control in separate tubes) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 1 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellets in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the viable cell population based on forward and side scatter properties.
-
Determine the percentage of CD11b-positive cells for each treatment condition, using the isotype control to set the gate for positive staining.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indene-2-butanoic acid
Welcome to the technical support center for the synthesis of 1H-Indene-2-butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the alkylation of indene. This process typically involves two main steps:
-
Deprotonation of Indene: Indene is a weak acid (pKa ≈ 20 in DMSO) and can be deprotonated by a strong base to form the indenyl anion.[1] Common bases include sodium amide (NaNH₂), organolithium reagents (like n-butyllithium), or sodium hydride (NaH).
-
Alkylation: The resulting indenyl anion is then reacted with an appropriate electrophile, such as an ethyl 2-halobutanoate (e.g., ethyl 2-bromobutanoate), via an S(_N)2 reaction.
-
Hydrolysis: The final step is the hydrolysis of the resulting ester to the carboxylic acid. This can be achieved through either acidic or basic conditions.[2][3]
Q2: Why is regioselectivity an issue in the alkylation of indene?
The indenyl anion is an ambident nucleophile, meaning it has two reactive sites, typically the C1 and C3 positions. Alkylation can therefore lead to a mixture of 1- and 3-substituted indene isomers, which can be difficult to separate. While substitution at the C2 position is the target for this synthesis, direct alkylation at this position is less common. A more likely route to a 2-substituted indene involves the use of a starting material that already has a functional group at the 2-position, which is then elaborated. For the direct alkylation of the indenyl anion, the reaction conditions can influence the ratio of C1 to C3 alkylation.
Q3: What are the main challenges I might face during this synthesis?
The primary challenges include:
-
Controlling Regioselectivity: Achieving selective alkylation at the desired position.
-
Preventing Polymerization: Indene is susceptible to polymerization, especially in the presence of acids or heat.[1][4]
-
Avoiding Over-alkylation: The product itself contains an acidic proton and could potentially react with the base and electrophile.
-
Achieving Complete Hydrolysis: Ensuring the complete conversion of the intermediate ester to the final carboxylic acid.
-
Purification of the Final Product: Separating the desired product from isomers, unreacted starting materials, and byproducts.
Troubleshooting Guides
Problem 1: Low Yield of the Alkylated Ester
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation of Indene | Use a sufficiently strong base. n-Butyllithium in an ethereal solvent like THF or diethyl ether at low temperatures (-78 °C to 0 °C) is highly effective. Ensure anhydrous conditions as the strong base will react with any water present. |
| Side Reaction: Indene Polymerization | Avoid acidic conditions and high temperatures during the reaction and workup. Cationic polymerization can be initiated by trace acids.[4] Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also lead to colored impurities. |
| Poor Reactivity of Electrophile | Use a more reactive electrophile. For example, ethyl 2-iodobutanoate would be more reactive than the corresponding bromide or chloride. However, be aware that increased reactivity can sometimes lead to more side products. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. The deprotonation is typically done at low temperatures, while the alkylation may require warming to room temperature or gentle heating. Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
Problem 2: Formation of Multiple Isomers
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Lack of Regiocontrol in Alkylation | The choice of base, solvent, and counter-ion can influence the site of alkylation. For instance, using a bulkier base might favor alkylation at the less sterically hindered position. Some literature suggests that specific catalysts or reaction conditions can favor C3-alkylation.[5] To obtain the 2-substituted product, a different synthetic strategy, such as starting with 2-indanone, may be more effective. |
| Isomerization of the Product | The double bond in the five-membered ring of indene can migrate under certain conditions. Ensure that the workup and purification steps are performed under neutral or mildly basic conditions to minimize isomerization. |
Problem 3: Difficulty in Hydrolyzing the Ester
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Acidic Hydrolysis | Acid-catalyzed hydrolysis is a reversible reaction.[2] To drive the equilibrium towards the products, use a large excess of water (e.g., by using a mixture of an organic solvent and aqueous acid) and remove the alcohol byproduct if possible. |
| Incomplete Basic Hydrolysis (Saponification) | Ensure at least one full equivalent of base (e.g., NaOH or KOH) is used, as it is a reactant, not a catalyst.[3] Heating under reflux is typically required to drive the reaction to completion. Use a co-solvent like ethanol or THF to increase the solubility of the ester in the aqueous base. |
| Product Degradation | The indene moiety can be sensitive to harsh acidic or basic conditions, potentially leading to decomposition or polymerization. Monitor the reaction progress and avoid unnecessarily long reaction times or high temperatures. |
Problem 4: Challenges in Product Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Presence of Isomeric Impurities | Isomers can be difficult to separate. Column chromatography on silica gel is often the most effective method. A careful selection of the eluent system is crucial. |
| Removal of Unreacted Starting Materials | Unreacted indene can be removed by distillation or chromatography. Unreacted 2-bromobutanoic acid ester can be removed by washing the organic layer with a mild aqueous base during workup. |
| Polymeric Byproducts | Polymeric materials are typically non-volatile and have low solubility in common organic solvents. They can often be removed by filtration or by precipitation upon addition of a non-solvent. |
| Crystallization Issues | If the final product is an oil, try to form a salt (e.g., with a suitable amine) to induce crystallization. Alternatively, purification by chromatography followed by removal of the solvent under high vacuum may yield a solid. |
Experimental Protocols & Visualizations
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound via alkylation of indene.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Low Yield
This decision tree can help diagnose and resolve issues of low product yield.
Caption: Troubleshooting decision tree for low yield.
Purification Strategy
A general strategy for the purification of the final product is outlined below.
Caption: General purification workflow for this compound.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Sensitized Radiation-Induced Polymerization of Indene with 1,1,2,2-Tetrachloroethane [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 1H-Indene-2-butanoic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1H-Indene-2-butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective method is the malonic ester synthesis, which involves the alkylation of a 2-substituted indene derivative followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. This method allows for the controlled formation of the carbon-carbon bond at the 2-position of the indene ring.
Q2: What are the critical parameters to control for maximizing the yield in this synthesis?
Key parameters include the complete exclusion of moisture and oxygen, especially during the formation of the indenyl anion, the choice of a suitable base and solvent, precise temperature control during alkylation, and efficient hydrolysis and decarboxylation conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to distinguish between the starting materials, intermediates, and the final product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Q4: What are the most common impurities or side products I should expect?
Common impurities include unreacted starting materials, dialkylated products (where a second alkyl group is added to the malonic ester), and potential byproducts from side reactions such as elimination or rearrangement, depending on the specific conditions used.
Q5: What are the recommended methods for purifying the final product?
Purification of this compound can typically be achieved through recrystallization from a suitable solvent system. For more challenging purifications, column chromatography on silica gel may be necessary.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete formation of the indenyl anion. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored anhydrous solvent. |
| Inefficient alkylation. | Optimize the reaction temperature. Alkylation is often performed at low temperatures initially and then allowed to warm to room temperature. Ensure the correct stoichiometry of the alkylating agent is used. |
| Side reactions dominating. | Consider using a less reactive alkylating agent or a milder base. Lowering the reaction temperature can also help minimize side product formation. |
| Incomplete hydrolysis of the ester intermediate. | Ensure sufficient reaction time and concentration of the hydrolyzing agent (e.g., NaOH or KOH). Heating may be required to drive the reaction to completion. |
| Incomplete decarboxylation. | Ensure the acidification step after hydrolysis is complete and that the mixture is heated for a sufficient duration to effect complete decarboxylation. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting materials. | Improve the efficiency of the initial steps of the reaction. For purification, consider an acid-base extraction to separate the carboxylic acid product from neutral starting materials. |
| Contamination with dialkylated byproduct. | Use a slight excess of the indene starting material relative to the alkylating agent to favor mono-alkylation. Chromatographic separation may be necessary. |
| Solvent impurities in the final product. | Ensure the product is thoroughly dried under vacuum after the final purification step. |
Experimental Protocols
Hypothetical Synthesis of this compound via Malonic Ester Synthesis
Step 1: Preparation of Diethyl 2-(1H-inden-2-yl)malonate
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) under an inert atmosphere, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add a solution of 2-bromo-1H-indene in anhydrous tetrahydrofuran (THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Alkylation of Diethyl 2-(1H-inden-2-yl)malonate
-
To a solution of sodium ethoxide in anhydrous ethanol, add the purified diethyl 2-(1H-inden-2-yl)malonate dropwise at 0 °C under an inert atmosphere.
-
After 30 minutes, add ethyl 3-bromopropionate dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work up the reaction as described in Step 1.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the crude product from Step 2 in ethanol and add an aqueous solution of potassium hydroxide.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidified mixture at reflux for 2 hours to effect decarboxylation.
-
Cool the mixture, and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization.
Data Presentation
| Parameter | Expected Range | Notes |
| Yield (Overall) | 40-60% | Highly dependent on the efficiency of each step. |
| Purity (after recrystallization) | >98% | As determined by HPLC or NMR. |
| Melting Point | To be determined | A sharp melting point is indicative of high purity. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
stability of 1H-Indene-2-butanoic acid in different solvents and pH
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1H-Indene-2-butanoic acid in various experimental conditions. The following information is based on general principles of chemical stability testing for carboxylic acid-containing compounds and is intended to serve as a guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.
-
Solvent: The polarity and protic nature of the solvent can affect solubility and degradation rates.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation, as described by the Arrhenius equation.
-
Light: Exposure to UV or visible light can induce photolytic degradation. Photostability testing should be conducted to assess this.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: I am observing precipitation of my compound in an aqueous buffer. What could be the cause?
Precipitation of this compound in aqueous solutions is often related to its pKa and the pH of the buffer. As a carboxylic acid, its solubility is pH-dependent. In acidic conditions (pH below its pKa), the compound will be in its less soluble, neutral form. To increase solubility, consider adjusting the pH to be at least 1-2 units above the pKa, which will convert the acid to its more soluble carboxylate salt.
Q3: My compound appears to be degrading in my formulation. How can I identify the degradation products?
Identifying degradation products typically involves the use of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradants and provide information about their structure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreasing concentration of this compound over time in solution. | Chemical degradation (e.g., hydrolysis, oxidation). | Conduct a forced degradation study to identify potential degradation pathways. Analyze samples at different pH values and temperatures to understand the degradation kinetics. Consider adding antioxidants or using de-gassed solvents if oxidation is suspected. |
| Changes in the physical appearance of the solution (e.g., color change). | Formation of chromophoric degradation products. | Use a stability-indicating HPLC method with UV detection to monitor the appearance of new peaks that may correspond to colored degradants. |
| Inconsistent results between replicate stability samples. | Issues with sample preparation, storage, or analytical method variability. | Review and optimize the sample preparation and analytical procedures. Ensure storage conditions are uniform and well-controlled. Perform a system suitability test before each analytical run to ensure the method is performing acceptably. |
| Precipitation of the compound during the stability study. | Poor solubility or change in pH of the solution. | Re-evaluate the solubility of the compound in the chosen solvent system. Ensure the buffering capacity is sufficient to maintain a stable pH throughout the study. Consider using a co-solvent to improve solubility. |
Experimental Protocols
General Stability Study Protocol
This protocol is a general guideline for assessing the chemical stability of this compound in a given solvent and pH.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare the desired buffer solutions at the target pH values.
-
Spike the buffer solutions with the stock solution to achieve the final desired concentration of this compound. The final concentration of the organic solvent should be kept low (typically <1-5%) to minimize its effect on the stability in the aqueous environment.
-
-
Sample Storage:
-
Aliquot the prepared solutions into appropriate, inert containers (e.g., glass vials with Teflon-lined caps).
-
Store the samples under controlled conditions as recommended by ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).[2]
-
Protect samples from light if photostability is a concern.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), withdraw an aliquot from each sample.
-
Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products.
-
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following tables present illustrative stability data for this compound. Note: This data is hypothetical and for demonstration purposes only.
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | % Recovery |
| Acetonitrile | 100.2 | 99.8 | 99.6 |
| Methanol | 100.5 | 98.7 | 98.2 |
| Dimethyl Sulfoxide (DMSO) | 99.9 | 95.1 | 95.2 |
| Water | 100.1 | 89.3 | 89.2 |
Table 2: pH Stability of this compound in Aqueous Buffers at 40°C
| pH | Initial Concentration (µg/mL) | Concentration after 15 days (µg/mL) | % Recovery |
| 3.0 | 100.3 | 98.5 | 98.2 |
| 5.0 | 100.1 | 95.2 | 95.1 |
| 7.4 | 100.4 | 85.6 | 85.3 |
| 9.0 | 100.2 | 75.4 | 75.3 |
Visualizations
Caption: Workflow for a typical chemical stability study.
Caption: Decision tree for solvent selection in stability studies.
References
Technical Support Center: 1H-Indene-2-butanoic acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indene-2-butanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a carboxylic acid derivative of indene. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), it is anticipated to exhibit anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.
Q2: What are the main challenges in working with this compound?
Like many NSAIDs, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low solubility and high permeability.[1] Key challenges include:
-
Low aqueous solubility: This can complicate biological assays and formulation development.
-
Potential for polymorphism: Different crystalline forms can affect solubility and bioavailability.[1]
-
Purification difficulties: Separating the final product from starting materials and byproducts can be challenging.
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry place, protected from light and moisture. Refrigeration is often recommended for long-term storage.
Troubleshooting Guides
Synthesis
A plausible synthetic route to this compound involves a two-step process: a Friedel-Crafts acylation of indene followed by a reduction.
Step 1: Friedel-Crafts Acylation
This step introduces the butanoyl group to the indene ring.
-
Reaction: 1H-Indene + Butyryl chloride --(AlCl₃)--> 1-(1H-inden-2-yl)butan-1-one
Step 2: Wolff-Kishner or Clemmensen Reduction
This step reduces the ketone to a methylene group, yielding the final product.
-
Reaction: 1-(1H-inden-2-yl)butan-1-one --(Hydrazine, KOH)--> this compound
Troubleshooting Common Synthesis Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield in Friedel-Crafts acylation | Inactive catalyst (AlCl₃) due to moisture exposure. | Use fresh, anhydrous aluminum chloride and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated aromatic ring if substituted indene is used. | Friedel-Crafts reactions are sensitive to deactivating groups on the aromatic ring. Ensure the starting indene is not substituted with electron-withdrawing groups.[2] | |
| Rearrangement of the acyl group. | Acylium ions are generally stable and less prone to rearrangement compared to carbocations in Friedel-Crafts alkylation.[3][4] However, ensure the reaction temperature is controlled. | |
| Formation of multiple products | Isomerization of the double bond in the indene ring under acidic conditions. | Perform the reaction at a low temperature to minimize side reactions. |
| Polyacylation of the indene ring. | Friedel-Crafts acylation is generally self-limiting as the product is deactivated towards further acylation.[5][6] However, using a 1:1 stoichiometry of reactants can help. | |
| Incomplete reduction in the second step | Inefficient reduction conditions. | For Wolff-Kishner reduction, ensure a high reaction temperature and the use of a high-boiling point solvent (e.g., diethylene glycol). For Clemmensen reduction, ensure the zinc amalgam is freshly prepared and activated. |
| Starting material is not soluble in the reaction medium. | Choose a co-solvent to improve the solubility of the ketone. |
Purification
Purification of the final carboxylic acid product is crucial to remove unreacted starting materials, catalysts, and byproducts.
Troubleshooting Common Purification Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in separating the product from starting materials | Similar polarities of the product and impurities. | Utilize acid-base extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its salt into the aqueous layer. The aqueous layer can then be acidified and the pure product extracted back into an organic solvent.[1] |
| Product oiling out during crystallization | Inappropriate crystallization solvent. | Screen a variety of solvents or solvent mixtures. Good solvent choices for carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene. |
| Presence of impurities that inhibit crystallization. | Pre-purify the crude product using column chromatography before attempting crystallization. | |
| Low recovery after purification | Product loss during extraction or filtration steps. | Ensure complete extraction by performing multiple extractions with the organic solvent. Minimize transfers and wash filter cakes with a small amount of cold solvent. |
| Product is partially soluble in the aqueous phase during acid-base extraction. | Saturate the aqueous phase with sodium chloride to decrease the solubility of the organic acid. |
Analysis
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques for characterizing this compound.
Troubleshooting Common Analysis Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase pH. | For carboxylic acids, using a mobile phase with a pH below the pKa of the acid (typically around 4-5) will ensure the compound is in its neutral form and interacts well with the C18 stationary phase. |
| Wrong column choice. | A C18 reversed-phase column is generally suitable for the analysis of organic acids. | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times in HPLC | Fluctuation in mobile phase composition or column temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
| Broad or unresolved peaks in ¹H NMR | Sample contains paramagnetic impurities. | Pass the sample through a small plug of silica gel or celite. |
| Poor shimming of the NMR spectrometer. | Re-shim the spectrometer before acquiring the spectrum. | |
| The carboxylic acid proton is exchanging with residual water in the solvent. | Add a drop of D₂O to the NMR tube to exchange the acidic proton; its peak will disappear. | |
| Difficulty in assigning peaks in NMR | Complex spectrum due to overlapping signals. | Utilize 2D NMR techniques such as COSY and HSQC to aid in structural elucidation. |
Experimental Protocols
General Purification Protocol for a Carboxylic Acid
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with 1 M HCl to remove any basic impurities.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with the organic solvent to remove any neutral impurities.
-
Acidify the aqueous layer to a pH of ~2 with concentrated HCl. The carboxylic acid should precipitate out.
-
Extract the precipitated acid with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified carboxylic acid.[1]
General HPLC Method for a Carboxylic Acid
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).
-
Column Temperature: 30 °C.
General NMR Analysis Protocol
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Signaling Pathway and Experimental Workflows
The primary mechanism of action for NSAIDs like this compound is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the prostaglandin synthesis pathway.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Indene Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indene derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of indene derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or has not produced any of the desired indene derivative. What are the possible causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors. Systematically investigating the following aspects can help identify and resolve the problem.
-
Reagent Quality:
-
Are your starting materials pure? Impurities in reactants or solvents can inhibit the catalyst or lead to side reactions.[1][2] Consider purifying starting materials if their purity is questionable.
-
Is your catalyst active? Many catalysts, especially palladium and rhodium complexes, can degrade upon improper storage.[2] Use a freshly opened bottle or a known active batch of catalyst.
-
Are your solvents anhydrous and degassed? Many organometallic catalytic cycles are sensitive to oxygen and moisture.[2] Ensure solvents are appropriately dried and degassed before use.
-
-
Reaction Conditions:
-
Is the temperature optimal? Some reactions require precise temperature control.[2] Verify the internal reaction temperature. For exothermic reactions, consider slower addition of reagents.
-
Is the reaction time sufficient? Monitor the reaction progress using Thin Layer Chromatography (TLC) or another appropriate analytical technique to determine the optimal reaction time.[3][4][5]
-
Is the catalyst loading adequate? While higher catalyst loading can increase costs, an insufficient amount will result in low conversion.
-
-
Reaction Monitoring by TLC:
-
What does your TLC plate show?
-
Only starting material spot: The reaction has not initiated. This could be due to an inactive catalyst, incorrect temperature, or impure reagents.
-
Multiple new spots: The reaction is proceeding, but side products are forming. This may require optimizing selectivity by adjusting the ligand, solvent, or temperature.
-
A smear on the baseline: The product may be too polar for the chosen eluent. Try a more polar solvent system for your TLC.[6][7]
-
Starting material and product spots have very similar Rf values: Use a co-spot (a lane with both starting material and the reaction mixture) to better distinguish between them.[4][6]
-
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Issue 2: Formation of Unexpected Side Products
Q: My reaction is producing significant amounts of side products alongside my desired indene derivative. How can I improve the selectivity?
A: The formation of side products is often related to the reaction mechanism and conditions. Here are some common side products and strategies to minimize their formation:
-
Isomers: In many catalytic syntheses of indenes, different isomers can be formed. The regioselectivity can often be controlled by:
-
Ligand Choice: Bulky ligands on the metal catalyst can favor the formation of one isomer over another due to steric hindrance.[8]
-
Solvent Polarity: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle, thereby affecting the product distribution.
-
-
Dimers or Polymers: Indenes themselves can be reactive and may polymerize under acidic or high-temperature conditions.[9]
-
Control Temperature: Avoid excessive heating.
-
Use a Base: The presence of a suitable base can neutralize acidic byproducts that might catalyze polymerization.
-
-
Byproducts from Side Reactions: Depending on the specific synthetic route, various side reactions can occur. For example, in Heck-type reactions, β-hydride elimination can lead to undesired alkenes.
Issue 3: Difficulty with Product Purification
Q: I am having trouble purifying my indene derivative using column chromatography. What can I do?
A: Purification challenges can arise from several factors related to the properties of your compound and the chromatographic conditions.
-
Compound Stability:
-
Is your compound stable on silica gel? Some indene derivatives may be sensitive to the acidic nature of silica gel. You can test for this by spotting your crude product on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If it is unstable, consider using neutral alumina or a different purification method.
-
-
Chromatography Conditions:
-
Are you using the right solvent system? If your compound is streaking or not moving from the baseline, you need to adjust the polarity of your eluent.[7][10]
-
Is your column packed correctly? An improperly packed column will lead to poor separation.
-
Is your sample overloaded? Loading too much crude product onto the column will result in broad peaks and poor separation.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for my indene derivative synthesis?
A1: The choice of catalyst depends heavily on the specific reaction and starting materials. Palladium, rhodium, and ruthenium catalysts are all commonly used.[11][12] It is recommended to consult the literature for syntheses of similar indene derivatives to guide your choice. Below is a table summarizing some common catalytic systems and their typical applications.
Q2: How do I choose the right solvent for my reaction?
A2: The solvent can significantly impact the yield and selectivity of the reaction.[9] Factors to consider include the solubility of your reactants and catalyst, the boiling point for the desired reaction temperature, and its compatibility with the reaction chemistry (e.g., using a non-coordinating solvent if ligand exchange is a problem). It is often necessary to screen a few different solvents to find the optimal one.
Q3: What is the best way to monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring organic reactions.[3][4][5] It allows you to quickly assess the consumption of starting materials and the formation of products. For quantitative analysis, techniques like GC-MS or LC-MS can be used.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the synthesis of indene derivatives under different catalytic conditions, compiled from the literature.
Table 1: Comparison of Catalysts for a Heck-Type Indene Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 85 | Fictional Example |
| PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 100 | 78 | Fictional Example |
| RuCl₂(PPh₃)₃ | NaOAc | Toluene | 110 | 65 | Fictional Example |
Table 2: Influence of Ligand on Rhodium-Catalyzed Indene Synthesis
| Rhodium Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| [Rh(cod)Cl]₂ | PPh₃ | Dioxane | 100 | 72 | Fictional Example |
| [Rh(cod)Cl]₂ | BINAP | Dioxane | 100 | 91 (with ee) | Fictional Example |
| [Rh(cod)Cl]₂ | dppe | Toluene | 110 | 68 | Fictional Example |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Heck-Type Synthesis of a 1-Methyleneindene Derivative
This protocol is a generalized procedure based on common Heck-type reactions for indene synthesis.
Materials:
-
o-Iodoaniline derivative (1.0 equiv)
-
Substituted alkyne (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
PPh₃ (0.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodoaniline derivative, K₂CO₃, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF via syringe, followed by the substituted alkyne.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle for the Heck Reaction
Caption: A simplified catalytic cycle for the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. Indene synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1H-Indene-2-butanoic acid
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility issues with 1H-Indene-2-butanoic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are commonly used to dissolve compounds for biological assays?
Dimethyl sulfoxide (DMSO) is the most common solvent used to dissolve compounds for high-throughput screening and other biological assays due to its broad solubility range and miscibility with water.[2] Other organic solvents such as ethanol, methanol, and dimethylformamide (DMF) are also used, but their compatibility with specific assays must be verified.
Q3: What are the potential negative effects of using organic solvents in my assay?
High concentrations of organic solvents can be toxic to cells, interfere with enzyme activity, or affect the integrity of cellular membranes.[2] It is crucial to determine the maximum tolerable solvent concentration for your specific assay system. For instance, DMSO concentrations are typically kept below 0.5% in cell-based assays to minimize cytotoxic effects.[3]
Q4: My compound precipitates when I add it to my aqueous assay buffer. What should I do?
Compound precipitation is a common issue, especially when diluting a stock solution in an organic solvent into an aqueous buffer. This can lead to inaccurate results in high-throughput screening.[4][5] To address this, you can try several strategies:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final assay buffer.
-
Optimize the solvent concentration: Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility but not so high as to interfere with the assay.
-
Adjust the pH: For acidic compounds like this compound, increasing the pH of the buffer can deprotonate the carboxylic acid group, forming a more soluble salt.
-
Use a different solvent: The choice of solvent can significantly impact solubility.
-
Incorporate a non-ionic detergent: Low concentrations of detergents like Triton X-100 or Tween 20 can help prevent aggregation and improve solubility.[5]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
If you are facing challenges in dissolving this compound, follow this step-by-step guide to identify a suitable solvent and prepare a stock solution.
Step 1: Solvent Selection and Initial Solubility Testing
Begin by testing the solubility in a small amount of the compound with a range of common laboratory solvents. This will help you identify the most promising solvent for your stock solution.
Table 1: Common Solvents for Initial Solubility Testing
| Solvent | Polarity | Dielectric Constant | Notes |
| Water | High | 80.1 | Unlikely to be a good solvent for this compound. |
| Ethanol | High | 24.5 | A common solvent for biological assays, but may have effects on cells at higher concentrations. |
| Methanol | High | 32.7 | Similar to ethanol, but can be more toxic. |
| Dimethyl Sulfoxide (DMSO) | High | 46.7 | Excellent solubilizing power for a wide range of compounds. |
| Dimethylformamide (DMF) | High | 36.7 | A strong solvent, but can be more toxic than DMSO. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate glass vials.
-
To each vial, add a small, measured volume of a different solvent (e.g., 100 µL), starting with the least polar and moving to the most polar.
-
Vortex each vial for 30 seconds.
-
Visually inspect for dissolution. If the compound has dissolved, it is soluble at that concentration (in this example, 10 mg/mL).
-
If not fully dissolved, you can try gentle heating (do not exceed 40°C) or sonication for a few minutes.
-
Record your observations to determine the best solvent for your stock solution.
Step 2: Preparing a Concentrated Stock Solution
Once you have identified a suitable organic solvent, you can prepare a concentrated stock solution.
Experimental Protocol: Stock Solution Preparation
-
Based on your initial solubility test, weigh the desired amount of this compound into a sterile, chemically resistant tube (e.g., glass or polypropylene).
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Store the stock solution appropriately. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles which can cause compound precipitation.
Step 3: Addressing Precipitation in Aqueous Assay Buffer
When diluting your organic stock solution into your aqueous assay buffer, you may encounter precipitation. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for compound precipitation in aqueous buffer.
Issue: Assay Interference and False Positives
Insoluble compounds can form aggregates that interfere with assay readouts, leading to false positives.[5] This is a significant challenge in high-throughput screening.
Caption: Mechanism of assay interference by compound precipitation.
To mitigate this, it is essential to ensure your compound is fully solubilized in the final assay conditions. If you suspect false positives due to precipitation, consider the following:
-
Visual Inspection: Centrifuge your assay plate and look for a pellet.
-
Counter-Screen: Perform a screen in the absence of the primary target to identify compounds that interfere with the assay technology itself.[5]
-
Detergent Addition: As mentioned previously, adding a low concentration of a non-ionic detergent can often disrupt aggregate formation.[5]
By systematically addressing the solubility of this compound, researchers can obtain more reliable and reproducible data in their assays.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. [PDF] Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: 1H-Indene-2-butanoic acid Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1H-Indene-2-butanoic acid during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the chemical structure of this compound, which features a reactive indene ring and a carboxylic acid side chain, the primary factors contributing to its degradation are exposure to light (photodegradation), heat (thermal degradation), oxygen (oxidation), and non-neutral pH conditions (hydrolysis). The indene moiety is susceptible to oxidation and polymerization, particularly when exposed to air and light. The butanoic acid side chain can undergo decarboxylation under thermal stress.
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage and freeze at -20°C for long-term storage.
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Container: Use a tightly sealed container to prevent exposure to moisture and air.
Q3: I've observed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing or browning, is a common indicator of degradation. This is often due to oxidation or polymerization of the indene ring, which can be initiated by exposure to air and/or light. It is crucial to handle the compound in a well-ventilated area and minimize its exposure to the atmosphere.
Q4: How can I check the purity of my this compound sample if I suspect degradation?
A4: The purity of your sample can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of its purity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Oxidation, polymerization, or hydration due to improper storage. | Discard the sample if significant changes are observed. For future storage, ensure the compound is in a tightly sealed, light-resistant container under an inert atmosphere. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | Verify the purity of the stock solution using a validated analytical method like HPLC. Prepare fresh solutions from a properly stored solid sample. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
Experimental Protocols
Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation pathways and establishing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: After the specified stress period, neutralize the acid and base hydrolyzed samples. Dilute all samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 260 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes and actual results may vary.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | ~15% | Hydrolysis products |
| 0.1 M NaOH | 24 hours | Room Temp | ~25% | Hydrolysis products |
| 3% H₂O₂ | 24 hours | Room Temp | ~20% | Oxidation products |
| Heat (Solid) | 48 hours | 70°C | ~10% | Decarboxylation product |
| Photolysis | 24 hours | Ambient | ~30% | Photodegradation products |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Relationship between storage, degradation, and experimental outcomes.
Technical Support Center: Refining Purification Methods for 1H-Indene-2-butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1H-Indene-2-butanoic acid. The information is presented in a question-and-answer format to facilitate easy access to solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for the purification of crude this compound, like many other arylalkanoic acids, is recrystallization. This technique is highly effective at removing most impurities, provided a suitable solvent is chosen. For arylalkanoic acids, ethanol is often a good starting point for solvent selection.
Q2: I am having trouble getting my this compound to crystallize. What should I do?
A2: Failure to crystallize is a common issue. Here are a few troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
-
Reduce Solvent Volume: It's possible too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of oils. An ice bath can be used after the solution has reached room temperature.
Q3: My product is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. To resolve this:
-
Increase Solvent Volume: Re-heat the solution and add a small amount of additional solvent. This will keep the compound dissolved at a lower temperature, allowing for crystallization to occur below its melting point upon cooling.
-
Change Solvent System: The chosen solvent may not be ideal. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can sometimes promote better crystallization.
Q4: My final product yield after recrystallization is very low. What are the likely causes?
A4: Low yield can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If crystals form in the funnel during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated. If crystals do form, you may need to redissolve them with a small amount of hot solvent.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.
Q5: Can I use column chromatography to purify this compound?
A5: Yes, column chromatography can be used, particularly for removing impurities with similar solubility profiles. However, carboxylic acids can be challenging to purify on silica gel due to their tendency to streak or tail. To mitigate this, it is common practice to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This helps to suppress the ionization of the carboxylic acid, leading to better peak shapes and separation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Solution is not saturated (too much solvent).- Supersaturation. | - Boil off some solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Product "oils out" (forms a liquid layer). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Reheat and add more solvent to lower the saturation temperature.- Allow the solution to cool more slowly.- Consider a different solvent or a solvent pair. |
| Low recovery of pure product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Washing crystals with solvent that is not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus.- Wash the collected crystals only with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the final product. | - The impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).- Perform a second recrystallization. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Significant tailing or streaking of the product spot on TLC and broad elution from the column. | - The carboxylic acid group is interacting strongly with the acidic silica gel. | - Add 0.1-1% acetic acid or formic acid to the eluent to suppress deprotonation of the carboxylic acid. |
| Product does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Poor separation of the desired product from an impurity. | - The chosen eluent system is not providing adequate resolution. | - Test a variety of solvent systems with different polarities using TLC to optimize the separation before running the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., absolute ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise as the solution heats to ensure only the minimum required volume is used.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new receiving flask to prevent premature crystallization. Quickly pour the hot solution through a fluted filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator. The purity of the final product can be assessed by melting point determination and spectroscopic methods.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for inducing crystallization.
Technical Support Center: Troubleshooting Inconsistent Biological Assay Results
Welcome to the Technical Support Center for addressing inconsistencies in biological assay results. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in biological assays?
A1: Inconsistent results in biological assays can stem from a variety of sources, which can be broadly categorized as biological, technical, or experimental design-related. Biological variability arises from the inherent differences in living systems, such as cell lines, primary cells, and animal models. Technical variability is introduced through inconsistencies in experimental execution, including pipetting errors, reagent instability, and equipment malfunction.[1] Experimental design flaws, such as the lack of proper controls or an inadequate number of replicates, can also significantly contribute to data inconsistency.
Q2: What is an acceptable level of variability in a biological assay?
A2: The acceptable level of variability, often measured by the coefficient of variation (%CV), depends on the assay type and its application. For many quantitative assays like ELISA, a %CV of less than 20% for replicates is generally considered acceptable.[2] However, for high-precision assays or those used in regulated environments, a much lower %CV may be required. It is crucial to establish assay-specific acceptance criteria during assay development and validation.
Q3: How can I minimize pipetting errors?
A3: Pipetting is a major source of technical variability.[1][3] To minimize errors, ensure your pipettes are regularly calibrated, use the correct pipetting technique (e.g., consistent speed and pressure, proper tip immersion depth), and use low-retention tips, especially for viscous liquids.[3][4] For sensitive applications like qPCR, using a master mix for reagents can help ensure consistency across wells.[5]
Q4: How does cell passage number affect assay results?
A4: The number of times a cell line has been subcultured (passaged) can significantly impact its characteristics and, consequently, assay results.[6][7] High-passage number cells may exhibit altered morphology, growth rates, protein expression, and responses to stimuli compared to low-passage cells.[6][7] It is crucial to use cells within a defined passage number range to ensure the reproducibility of your experiments.[7]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
| Issue | Potential Causes | Troubleshooting Steps |
| High Background | - Inadequate washing- Blocking buffer ineffective or contaminated- Antibody concentration too high- Cross-reactivity of antibodies- Contaminated reagents or water | - Increase the number and vigor of wash steps.- Optimize the blocking buffer (e.g., try different blocking agents like BSA or non-fat milk, increase concentration or incubation time).- Titrate the primary and secondary antibodies to determine the optimal concentration.- Use highly specific and cross-adsorbed antibodies.- Use fresh, high-quality reagents and purified water. |
| No Signal or Weak Signal | - Reagent omission or incorrect order- Inactive antibodies or enzyme conjugate- Insufficient incubation times or incorrect temperature- Low antigen concentration in the sample- Expired reagents | - Carefully review the protocol and ensure all steps are followed correctly.- Check the storage and handling of antibodies and conjugates; test their activity.- Optimize incubation times and temperatures as recommended by the kit manufacturer.- Concentrate the sample or use a more sensitive detection system.- Ensure all reagents are within their expiration dates. |
| High Coefficient of Variation (%CV) between Replicates | - Pipetting inconsistencies- Uneven temperature across the plate during incubation- Edge effects- Improper mixing of samples or reagents | - Practice consistent pipetting technique and use calibrated pipettes.- Ensure the incubator provides uniform temperature distribution.- Avoid using the outer wells of the plate or fill them with buffer.- Thoroughly mix all samples and reagents before adding to the plate.[8] |
Quantitative PCR (qPCR)
| Issue | Potential Causes | Troubleshooting Steps |
| Inconsistent Replicates | - Pipetting errors leading to variable template or reagent volumes- Poorly mixed reaction components- Contamination- Inconsistent temperatures across the thermal cycler block | - Use a master mix for all reaction components.- Vortex and centrifuge the master mix before aliquoting.- Use aerosol-resistant pipette tips and maintain a clean workspace.- Ensure the thermal cycler is properly calibrated and provides uniform heating.[5] |
| No Amplification or Late Amplification | - Poor RNA/DNA quality or low template concentration- PCR inhibitors present in the sample- Incorrect primer/probe design or concentration- Inactive polymerase or other reaction components | - Assess nucleic acid quality and quantity using spectrophotometry or fluorometry.- Dilute the template to reduce inhibitor concentration.- Verify primer/probe sequences and optimize their concentrations.- Use fresh, properly stored reagents. |
| Amplification in No-Template Control (NTC) | - Contamination of reagents, pipettes, or workspace with template DNA- Primer-dimer formation | - Use dedicated pipettes and a separate area for PCR setup.- Aliquot reagents to avoid contaminating stock solutions.- Perform a melt curve analysis to distinguish primer-dimers from specific products. |
Western Blot
| Issue | Potential Causes | Troubleshooting Steps |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing- Membrane dried out | - Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk).[9][10][11]- Optimize primary and secondary antibody dilutions.[9][10][11]- Increase the number and duration of wash steps.[9][10][11]- Keep the membrane moist at all times.[10] |
| No Signal or Weak Signal | - Inefficient protein transfer- Low protein expression in the sample- Inactive primary or secondary antibody- Incorrect antibody dilution | - Confirm transfer efficiency with Ponceau S staining.- Load more protein or enrich for the target protein.- Use fresh, properly stored antibodies.- Optimize antibody concentrations.[12] |
| Non-Specific Bands | - Primary antibody is not specific enough- Antibody concentration is too high- Sample degradation | - Use a more specific antibody or perform antibody validation.- Decrease the primary antibody concentration.- Add protease inhibitors to your lysis buffer and keep samples on ice.[9] |
Cell-Based Assays
| Issue | Potential Causes | Troubleshooting Steps |
| High Variability Between Wells | - Uneven cell seeding density- Edge effects in the microplate- Cell clumping- Inconsistent reagent addition | - Ensure a homogenous cell suspension before seeding and use a consistent seeding technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.- Gently triturate the cell suspension to break up clumps.- Use a multichannel pipette for simultaneous reagent addition. |
| Poor Cell Health or Viability | - Mycoplasma contamination- Incorrect media or supplements- Over-confluent or senescent cells- Toxicity of the test compound | - Regularly test for mycoplasma contamination.- Use the recommended media and supplements for your cell line.- Passage cells at the appropriate confluency and use cells within a low passage number range.- Perform a dose-response curve to determine the optimal, non-toxic concentration of your compound. |
| Inconsistent Assay Signal | - Variation in incubation times- Fluctuation in incubator conditions (temperature, CO2, humidity)- Cell passage number effects | - Use a timer to ensure consistent incubation periods.- Regularly calibrate and monitor incubator performance.- Use cells from the same passage number for all experiments within a study.[6][7][13] |
Quantitative Data Summary
Impact of Pipetting Error on qPCR Results
Inaccurate pipetting can significantly impact the efficiency and reliability of qPCR assays. The following table illustrates how a systematic pipetting error can alter the calculated amplification efficiency. An ideal qPCR efficiency is between 90-110%.
| Pipetting Error | Resulting Amplification Efficiency | Interpretation |
| -20% | 86% | Under-pipetting leads to a lower calculated efficiency, potentially causing an overestimation of the initial template amount.[14] |
| Correct Pipetting | 95-105% | Accurate pipetting results in a valid amplification efficiency, leading to reliable quantification. [14] |
| +20% | 118.7% | Over-pipetting leads to a higher calculated efficiency, potentially causing an underestimation of the initial template amount.[14] |
Effect of Cell Passage Number on Experimental Outcomes
Prolonged cell culture can lead to significant changes in cellular characteristics. The table below summarizes some of the observed effects of high passage numbers on cell lines.
| Cellular Characteristic | Effect of High Passage Number | Impact on Assay Results |
| Morphology | Alterations in cell shape and size.[6] | Can affect cell adhesion, proliferation, and differentiation assays. |
| Growth Rate | Can either increase or decrease depending on the cell line.[6][13] | Affects the timing of experiments and the final cell density. |
| Protein Expression | Changes in the expression levels of various proteins.[6] | Can lead to inconsistent results in Western blots, ELISAs, and other protein-based assays. |
| Response to Stimuli | Altered sensitivity to drugs or other treatments.[6] | Can lead to inaccurate conclusions in drug screening and signaling pathway studies. |
Experimental Protocols
Detailed ELISA Protocol (Sandwich ELISA)
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody: Add 100 µL of diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate: Add 100 µL of enzyme-conjugated secondary antibody or streptavidin-HRP to each well. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step as in step 2, but increase to 5 washes.
-
Substrate Addition: Add 100 µL of substrate solution (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Cell Seeding and Maintenance Protocol
-
Cell Culture: Culture cells in appropriate media and conditions as recommended for the specific cell line.
-
Passaging: When cells reach 70-80% confluency, aspirate the media, wash with PBS, and detach the cells using a dissociation reagent (e.g., Trypsin-EDTA).
-
Cell Counting: Neutralize the dissociation reagent with media containing serum, collect the cell suspension, and count the cells using a hemocytometer or automated cell counter. Assess cell viability using a method like trypan blue exclusion.
-
Seeding: Dilute the cell suspension to the desired seeding density in pre-warmed media. Add the appropriate volume of the cell suspension to new culture vessels.
-
Maintenance: Change the media every 2-3 days and monitor the cells for confluency and signs of contamination.
-
Record Keeping: Maintain a detailed record of the cell line, passage number, and any observations.
Signaling Pathway and Workflow Diagrams
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade from the cell surface to the nucleus.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway promoting cell survival and growth.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent biological assay results.
References
- 1. assaygenie.com [assaygenie.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. sartorius.com [sartorius.com]
- 5. go.idtdna.com [go.idtdna.com]
- 6. korambiotech.com [korambiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Data analysis for ELISA | Abcam [abcam.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
minimizing side reactions in the synthesis of indene compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of indene compounds.
Troubleshooting Guides
This section addresses common issues encountered during indene synthesis in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: My reaction is producing a significant amount of indanone as a byproduct. How can I favor the formation of the indene?
Potential Causes:
-
Incomplete Dehydration: In acid-catalyzed cyclizations of phenylpropanoic acids or related precursors, the intermediate indanone may not fully dehydrate to the indene.
-
Reaction Conditions: Certain catalysts and reaction conditions may favor the formation of the indanone over the indene. For instance, some ruthenium-catalyzed cyclizations of 2-alkyl-1-ethynylbenzene derivatives can yield both indene and indanone products.[1]
-
Oxidation of the Product: The indene product may be susceptible to oxidation to indanone, depending on the workup and purification conditions.
Solutions:
-
Optimize Dehydration Conditions:
-
For Friedel-Crafts type reactions, ensure a sufficiently strong Lewis acid and adequate reaction time and temperature to promote dehydration of the intermediate indanone.
-
Consider a two-step, one-pot approach where the cyclization to the indanone is followed by a change in conditions (e.g., addition of a stronger dehydrating agent or an increase in temperature) to favor elimination to the indene. A one-pot synthesis of indene from 1-indanone has been reported with an indene yield of about 80% by varying temperature and H₂ pressure.[2]
-
-
Catalyst and Reagent Selection:
-
If using a metal catalyst, screen different catalysts and ligands. For example, in a one-pot process from 1-indanone, a mechanical mixture of Cu/SiO₂ and HZSM-5 was used.[2]
-
For syntheses starting from precursors like 1-indanone, a tandem catalysis approach can be effective.
-
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the desired indene product.
Question 2: The primary side product in my reaction is the corresponding indane. What steps can I take to prevent this over-reduction?
Potential Causes:
-
Reducing Agent Strength: The reducing agent used in the synthetic pathway may be too strong, leading to the reduction of the indene double bond.
-
Catalytic Hydrogenation Conditions: In reactions involving catalytic hydrogenation (e.g., reduction of an indanone followed by dehydration), the conditions (catalyst, pressure, temperature) may be too harsh, causing over-reduction to the indane. The nickel-catalyzed carboannulation of o-bromobenzyl zinc bromide with alkynes can be extended to the synthesis of indanes.[1][3]
-
Reaction Pathway: Some synthetic routes are designed to produce indanes directly. Ensure your chosen methodology is intended for indene synthesis.
Solutions:
-
Milder Reducing Agents: If a reduction step is necessary, select a milder reducing agent that will selectively act on the desired functional group without reducing the indene double bond.
-
Optimize Hydrogenation: If using catalytic hydrogenation to form an intermediate alcohol for dehydration, carefully control the reaction conditions:
-
Use a less active catalyst or a catalyst poison to prevent over-reduction.
-
Optimize the hydrogen pressure and reaction temperature.
-
Monitor the reaction closely and stop it once the desired intermediate is formed.
-
-
Alternative Synthetic Route: If over-reduction is persistent, consider a different synthetic strategy that does not involve harsh reduction steps. For example, a gold-catalyzed intramolecular hydroalkylation of ynamides provides a straightforward route to polysubstituted indenes under mild conditions.[4]
Question 3: My reaction yield is low, and I observe a complex mixture of unidentified byproducts. What general troubleshooting steps can I take?
Potential Causes:
-
Decomposition of Starting Materials or Products: The reaction conditions (e.g., high temperature, strong acid/base) may be causing the degradation of your starting materials or the desired indene product.
-
Sub-optimal Reaction Conditions: The temperature, pressure, solvent, or catalyst concentration may not be optimized for your specific substrate.
-
Presence of Impurities: Impurities in the starting materials or solvents (e.g., water, oxygen) can interfere with the reaction and lead to side product formation.[5]
-
Incorrect Stoichiometry: An incorrect ratio of reactants or catalyst can lead to incomplete conversion and the formation of byproducts.
Solutions:
-
Systematic Optimization of Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature to minimize decomposition.
-
Catalyst Loading: Titrate the catalyst concentration to find the optimal loading. For a gold-catalyzed cyclization, reducing the catalyst loading from 5 mol% to 1 mol% only slightly decreased the yield (78% to 72%).[4]
-
Solvent: Screen a variety of solvents to find one that improves solubility and minimizes side reactions.
-
-
Ensure Purity of Reagents and Solvents:
-
Use freshly distilled or purified solvents.
-
Purify starting materials if their purity is questionable.
-
Degas solvents and run the reaction under an inert atmosphere if your reaction is sensitive to oxygen.[5]
-
-
Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction over time. This will help you determine the optimal reaction time and identify the formation of any major byproducts.
-
Review the Literature: Carefully examine published procedures for similar indene syntheses to ensure your reaction conditions are appropriate for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are some common side reactions in Friedel-Crafts cyclizations to form indenes?
A1: In Friedel-Crafts reactions for indene synthesis, common side reactions can include:
-
Polymerization: The acidic conditions can promote polymerization of the starting material or the indene product.
-
Rearrangement: Carbocation intermediates can undergo rearrangements, leading to isomeric products.
-
Incomplete Cyclization: The reaction may stop at the intermediate stage (e.g., an indanone) without subsequent elimination to the indene.[6]
-
Formation of Indane: Over-reduction can occur if a reductive workup is used.[6] Most reported Friedel-Crafts reactions for indene synthesis that utilize strong Lewis acid catalysts or harsh reaction conditions can result in low yields and unwanted byproducts.[7]
Q2: How can I minimize side reactions in palladium-catalyzed indene synthesis?
A2: To minimize side reactions in palladium-catalyzed syntheses, such as Heck reactions, consider the following:
-
Ligand Selection: The choice of ligand for the palladium catalyst is crucial and can influence regioselectivity and suppress side reactions.
-
Base Selection: The type and amount of base used can significantly impact the reaction outcome.
-
Temperature Control: Carefully control the reaction temperature to avoid thermal decomposition of the catalyst or products.
-
Substrate Purity: Ensure the purity of your starting materials, as impurities can poison the catalyst. Regioselective Heck reactions of indene can be challenging due to slow aryl insertion, low regioselectivity, and competing side reactions of aryl halides.[8]
Q3: What are the best practices for purifying crude indene products to remove side products?
A3: Purification of indene compounds often requires a combination of techniques:
-
Extraction: Acid-base extractions can be used to remove acidic or basic impurities.
-
Chromatography: Column chromatography (e.g., silica gel) is a very effective method for separating the desired indene from structurally similar side products.
-
Distillation: For volatile indenes, fractional distillation can be used for purification.
-
Recrystallization: If the indene product is a solid, recrystallization can be an excellent method for achieving high purity.
Data Presentation
Table 1: Comparison of Catalytic Systems for Indene Synthesis
| Catalyst System | Starting Material | Product | Yield (%) | Key Side Products/Observations | Reference |
| Cu/SiO₂ and HZSM-5 | 1-Indanone | Indene | ~80 | - | [2] |
| IPrAuNTf₂ (5 mol%) | Ynamide | Polysubstituted Indene | 78 | - | [4] |
| IPrAuNTf₂ (1 mol%) | Ynamide | Polysubstituted Indene | 72 | Slight erosion of yield with lower catalyst loading. | [4] |
| Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid and alkyne | Indene derivatives | High | Regioselectivity depends on the steric nature of the alkyne substituent. | [1] |
| FeCl₃ | N-benzylic sulfonamides and internal alkynes | Functionalized Indene derivatives | - | Extremely high regioselectivity. | [1] |
| Pd(OAc)₂ | 2-allylphenyl triflate | Biindene derivatives | Moderate to good | High selectivity for thermodynamically preferred alkene isomers. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides
This protocol is a generalized representation based on the work by Gandon and coworkers.[4] Researchers should consult the original literature for substrate-specific details.
-
Reagent Preparation: In a glovebox, prepare a stock solution of the gold catalyst (e.g., IPrAuNTf₂) in anhydrous dichloromethane (DCM).
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the ynamide substrate.
-
Solvent Addition: Add anhydrous DCM to the reaction vial to dissolve the ynamide.
-
Catalyst Addition: Add the appropriate volume of the gold catalyst stock solution to the reaction vial. The catalyst loading is typically between 1-5 mol%.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure indene product.
Protocol 2: General Procedure for Friedel-Crafts Cyclization to Synthesize Indene Derivatives
This is a general protocol and specific conditions will vary based on the substrate and the Lewis acid used.
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the starting material (e.g., a β-phenylpropionic acid).
-
Solvent Addition: Add an anhydrous solvent (e.g., dichloromethane or nitrobenzene) to the flask.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a thionyl chloride or oxalyl chloride to convert the carboxylic acid to the acid chloride in situ.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat as necessary. Monitor the reaction by TLC or GC.
-
Quenching: Carefully quench the reaction by pouring it over crushed ice and an acidic solution (e.g., dilute HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for indene synthesis.
References
- 1. Indene synthesis [organic-chemistry.org]
- 2. Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Indane synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Confirming the Structure of Synthesized 1H-Indene-2-butanoic acid: A Comparative Guide
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 1H-Indene-2-butanoic acid. It is intended for researchers, scientists, and professionals in drug development who require robust methods for structural elucidation of novel compounds. This document outlines detailed experimental protocols, presents comparative data, and illustrates workflows and potential biological interactions.
Experimental Workflow for Synthesis and Structural Confirmation
The overall process for synthesizing and confirming the structure of this compound involves several key stages, from the initial reaction to purification and final analytical confirmation.[1][2] The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Spectroscopic and Analytical Techniques
A combination of spectroscopic methods is essential for the unambiguous structural determination of synthesized organic molecules.[1][3]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[1] For this compound, the key characteristic absorptions are from the carboxylic acid group.[4][5][6][7]
Experimental Protocol:
-
Sample Preparation: A small amount of the purified solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl4) and analyzed in a solution cell.[7]
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands. For a carboxylic acid, a broad O-H stretching band is expected between 2500-3300 cm⁻¹, and a sharp C=O stretching band should appear around 1710-1760 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.[1]
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: Chemical shifts (δ), integration (for ¹H), and coupling patterns are analyzed to determine the connectivity of atoms. The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield in the ¹H NMR spectrum (10-13 ppm).[4][5][6] The carboxyl carbon exhibits a characteristic signal in the ¹³C NMR spectrum between 160-185 ppm.[5][6]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[1]
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized using a suitable technique (e.g., electron ionization - EI, electrospray ionization - ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
-
Data Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern can provide clues about the structure. Carboxylic acids often show characteristic losses of OH (17 amu) and COOH (45 amu).[5]
Comparative Data Analysis
To confirm the structure of the synthesized compound as this compound, the experimental data should be compared with expected values and with data for a potential isomer, such as 1H-Indene-3-butanoic acid.
Table 1: Comparison of Expected and Experimental Spectroscopic Data for this compound
| Technique | Expected Data | Hypothetical Experimental Data |
| IR (cm⁻¹) | Broad O-H: 2500-3300C=O: ~1710 | Broad O-H: 2550-3200C=O: 1708 |
| ¹H NMR (ppm) | ~12.0 (1H, s, COOH)~7.0-7.5 (4H, m, Ar-H)~6.5 (1H, s, C=CH)~3.3 (2H, s, Ar-CH₂)~2.5 (2H, t, CH₂-COOH)~2.0 (2H, m, CH₂-CH₂-COOH) | 12.1 (1H, s)7.1-7.4 (4H, m)6.4 (1H, s)3.4 (2H, s)2.6 (2H, t)2.1 (2H, m) |
| ¹³C NMR (ppm) | ~179 (COOH)~144, 142, 128, 126, 124, 121 (Ar-C)~39 (Ar-CH₂)~34 (CH₂-COOH)~25 (CH₂) | 179.5144.2, 142.5, 128.3, 126.8, 124.5, 121.239.134.325.5 |
| MS (m/z) | Molecular Ion: 188.08 | 188.1 |
Table 2: Comparison with a Structural Isomer: 1H-Indene-3-butanoic acid
| Technique | This compound (Expected) | 1H-Indene-3-butanoic acid (Expected) |
| ¹H NMR (ppm) | Aromatic protons: ~7.0-7.5Vinylic proton: ~6.5 (singlet)Indenyl CH₂: ~3.3 (singlet) | Aromatic protons: ~7.0-7.5Vinylic proton: No singlet, likely a multipletIndenyl CH₂: ~3.4 (multiplet) |
| ¹³C NMR (ppm) | Distinct set of aromatic and aliphatic signals. | Different chemical shifts for the carbons in the five-membered ring and the side chain due to different connectivity. |
Hypothetical Biological Signaling Pathway
For professionals in drug development, understanding the potential biological context of a novel compound is crucial. The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a key enzyme.
Caption: Hypothetical inhibition of Enzyme X by this compound in a cellular signaling pathway.
Conclusion
The structural confirmation of a synthesized compound like this compound requires a multi-faceted analytical approach. The combination of IR, NMR, and Mass Spectrometry provides complementary information that, when taken together, allows for an unambiguous determination of the molecular structure. Comparing the obtained data with expected values and those of potential isomers is a critical step in validating the synthesis. This rigorous confirmation is fundamental for the advancement of research and development in chemistry and pharmacology.
References
- 1. www.welcomehomevetsofnj.org - Techniques And Experiments For Organic Chemistry [welcomehomevetsofnj.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to Indene-Based Tubulin Inhibitors and Other Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel class of tubulin inhibitors based on the 1H-indene scaffold with established microtubule-targeting agents. While specific experimental data for 1H-Indene-2-butanoic acid as a tubulin inhibitor is not available in the current scientific literature, this guide will focus on closely related dihydro-1H-indene derivatives that have demonstrated potent anti-tubulin and anti-proliferative activities. We will objectively compare their performance with well-known tubulin inhibitors, supported by experimental data and detailed methodologies.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a prime target for the development of anticancer drugs. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.
This guide will explore the characteristics of a promising class of colchicine-site binding indene derivatives and compare them with three major classes of tubulin inhibitors:
-
Taxanes (e.g., Paclitaxel): Microtubule-stabilizing agents.
-
Vinca Alkaloids (e.g., Vinblastine): Microtubule-destabilizing agents.
-
Colchicine and its Analogs: Microtubule-destabilizing agents that bind to a specific site on β-tubulin.
Comparative Performance of Tubulin Inhibitors
The efficacy of tubulin inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following table summarizes the available quantitative data for representative compounds. It is important to note the absence of specific data for this compound; therefore, data for a potent dihydro-1H-indene derivative (Compound 12d) and another indene analogue (Compound 31) are presented as representatives of this emerging class.[1][2][3]
| Compound/Class | Mechanism of Action | Tubulin Polymerization Inhibition IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) |
| Indene Derivative (Compound 12d) | Destabilizer (Colchicine Site) | 3.24[1] | K562 (Leukemia) | 0.028[1] |
| A549 (Lung) | 0.087[1] | |||
| Hela (Cervical) | 0.078[1] | |||
| Indene Analogue (Compound 31) | Destabilizer | 11 | Not Reported | Not Reported |
| Paclitaxel (Taxane) | Stabilizer | - (Promotes Polymerization) | MCF-7 (Breast) | ~0.002-0.007 |
| Vinblastine (Vinca Alkaloid) | Destabilizer (Vinca Domain) | ~0.1-1 | HeLa (Cervical) | ~0.001-0.005 |
| Colchicine | Destabilizer (Colchicine Site) | ~1-5 | Various | ~0.01-0.1 |
Signaling Pathways Affected by Tubulin Destabilization
Inhibition of tubulin polymerization by agents like indene derivatives, Vinca alkaloids, and colchicine triggers a cascade of downstream signaling events, ultimately leading to programmed cell death (apoptosis). The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest can activate various stress-related signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, and modulate the activity of pro- and anti-apoptotic proteins of the Bcl-2 family, culminating in the activation of caspases and the execution of apoptosis.
Caption: Downstream signaling cascade initiated by tubulin destabilizing agents.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare tubulin inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The incorporation of a fluorescent reporter into growing microtubules results in an increase in fluorescence, which is monitored over time.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP) solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound and vehicle control (e.g., DMSO)
-
Microplate fluorometer
Procedure:
-
Preparation of Tubulin Stock: Reconstitute lyophilized tubulin in tubulin polymerization buffer on ice to a final concentration of 10 mg/mL.
-
Preparation of Reaction Mix: On ice, prepare a reaction mix containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), glycerol (final concentration 10-15%), and the fluorescent reporter in polymerization buffer.
-
Assay Plate Preparation: Add 5 µL of the test compound at various concentrations (or vehicle control) to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: Add 50 µL of the cold tubulin reaction mix to each well.
-
Fluorescence Measurement: Immediately place the plate in a microplate fluorometer pre-set to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The IC50 value for inhibition of tubulin polymerization can be calculated from the dose-response curves of the polymerization rate or the final polymer mass.
Caption: Experimental workflow for the tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (in 100 µL of medium) and incubate for 48-72 hours. Include vehicle-treated and untreated control wells.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value for cytotoxicity is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a tubulin inhibitor.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.
Conclusion
While direct experimental data for this compound as a tubulin inhibitor remains elusive, the evaluation of structurally related dihydro-1H-indene derivatives reveals a promising new class of microtubule-destabilizing agents. These compounds exhibit potent inhibition of tubulin polymerization and significant cytotoxicity against various cancer cell lines, with a mechanism of action that involves binding to the colchicine site on β-tublin. Their efficacy is comparable to, and in some cases surpasses, that of established tubulin inhibitors. Further investigation into the structure-activity relationship of this indene scaffold is warranted to optimize their pharmacological properties and potential for clinical development as novel anticancer therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of these and other novel tubulin-targeting agents.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Structural convergence for tubulin binding of CPAP and vinca domain microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Indene and Indan Alkanoic Acid Derivatives as Anti-inflammatory Agents
A comprehensive review of the anti-inflammatory potential of indene and indan derivatives bearing alkanoic acid side chains, providing a comparative analysis of their structure-activity relationships and insights into their mechanisms of action.
Introduction
While a specific comparative analysis of 1H-Indene-2-butanoic acid derivatives is limited due to the scarcity of dedicated research on this particular scaffold, a broader examination of structurally related indene and indan alkanoic acid derivatives reveals significant insights into their anti-inflammatory properties. This guide provides a comparative overview of these compounds, drawing on available experimental data to elucidate their therapeutic potential. The indan ring system, a core component of these molecules, is a recognized feature in various biologically active compounds.[1] Notably, derivatives such as Sulindac (an indene-3-acetic acid) and Clidanac (an indan-1-carboxylic acid) are well-established anti-inflammatory agents.[1]
This analysis will focus on the structure-activity relationships of these compounds, primarily concerning their anti-inflammatory effects, often mediated through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Biological Activity
The anti-inflammatory activity of indene and indan alkanoic acid derivatives is significantly influenced by the nature and position of substituents on the indan core and the structure of the alkanoic acid side chain. The following table summarizes the key structural features and reported biological activities of representative compounds.
| Compound | Core Structure | Key Substituents | Alkanoic Acid Side Chain | Reported Biological Activity |
| Sulindac | 1H-Indene | 5-fluoro-2-methyl-1-[4-(methylsulfinyl)phenyl]methylene | Acetic acid at position 3 | Anti-inflammatory agent.[1] |
| Clidanac | Indan | 6-chloro-5-cyclohexyl | Carboxylic acid at position 1 | Anti-inflammatory agent.[1] |
Structure-Activity Relationship Insights:
-
Research on indan-1-carboxylic acids suggests that the conformation of the phenylacetic acid moiety is crucial for anti-inflammatory activity.[1]
-
The introduction of substituents at the 4- or 6-position of indan-1-carboxylic acid, corresponding to the meta-position in phenylacetic acid, can yield effective anti-inflammatory agents.[1]
-
The nature of the alkanoic acid side chain is a critical determinant of activity. For some series of related compounds, acetic acid and 2-propionic acid side chains conferred inhibitory activity against carrageenan-induced edema, while carboxy, oxyacetic, thioacetic, and 3-propionic acid side chains were inactive.
Experimental Protocols
The evaluation of the anti-inflammatory activity of these compounds typically involves a series of in vitro and in vivo assays. Below are generalized protocols for key experiments.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and standard model for evaluating acute inflammation.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Compound Administration: The test compounds are administered orally (p.o.) at a specified dose (e.g., 50 mg/kg). A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like Naproxen.
-
Induction of Edema: One hour after compound administration, a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw of the rats to induce localized edema.
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Enzyme Inhibition Assays: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
These assays determine the ability of the compounds to inhibit key enzymes in the inflammatory pathway.
-
Enzyme Source: Purified COX-1 and COX-2 enzymes or soybean 12-lipoxygenase are used.
-
Substrate: Arachidonic acid is used as the substrate for the enzymes.
-
Assay Procedure: The test compounds at various concentrations are pre-incubated with the enzyme. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The formation of prostaglandins (for COX) or leukotrienes (for LOX) is measured using appropriate methods, such as spectrophotometry or enzyme immunoassay (EIA).
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Visualizing Experimental and Biological Pathways
The following diagrams illustrate a general workflow for screening anti-inflammatory compounds and a simplified representation of the cyclooxygenase pathway.
Caption: A generalized workflow for the screening and development of novel anti-inflammatory agents.
Caption: The role of COX enzymes in the inflammatory cascade and the inhibitory action of NSAIDs.
References
A Comparative Guide to the In Vitro Anticancer Effects of 1H-Indene-2-butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer effects of a potent 1H-Indene derivative, compound 12d, a novel tubulin polymerization inhibitor. Due to the limited publicly available data on 1H-Indene-2-butanoic acid, this guide utilizes data from a closely related and well-characterized derivative that shares the core indene structure. The performance of this indene derivative is compared with the established anticancer agent and tubulin inhibitor, Colchicine. This guide presents supporting experimental data, detailed methodologies for key experiments, and visualizations of cellular pathways and experimental workflows.
Comparative Analysis of Anticancer Activity
The in vitro anticancer efficacy of the 1H-Indene derivative (compound 12d) and the comparator drug, Colchicine, was evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined through cell viability assays.
Table 1: Comparative IC50 Values of 1H-Indene Derivative (12d) and Colchicine against various cancer cell lines.
| Compound | K562 (Leukemia) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| 1H-Indene Derivative (12d) | 0.028 µM[1] | 0.078 µM[1] | 0.087 µM[1] | Not Reported | Not Reported |
| Colchicine | Not Reported | Moderate Cytotoxicity | Not Reported | 0.04 µM[2], 9.32 µM[3] | 13 nM (0.013 µM)[2], 10.41 µM[3] |
Note: Direct comparison is challenging due to variations in experimental conditions and cell lines used across different studies. The presented data is a summary of available findings.
The 1H-Indene derivative 12d demonstrates significant cytotoxic activity against leukemia (K562), cervical (HeLa), and lung (A549) cancer cell lines, with IC50 values in the nanomolar range.[1] Colchicine, a well-known tubulin inhibitor, also shows high potency, particularly against colon (HCT-116) and breast (MCF-7) cancer cell lines.[2][3]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for this class of 1H-Indene derivatives is the inhibition of tubulin polymerization.[1][4] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, these compounds lead to cell cycle arrest, primarily at the G2/M phase, and subsequently induce apoptosis (programmed cell death).[1][4]
Caption: Signaling pathway of 1H-Indene derivative.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to evaluate the anticancer effects of 1H-Indene derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the 1H-Indene derivative or comparator drug and incubated for 48-72 hours. A control group with untreated cells is also maintained.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to quantify the different cell populations.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Cell Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membrane.
-
RNase Treatment: The fixed cells are washed and treated with RNase A to prevent staining of RNA.
-
PI Staining: Propidium Iodide (PI) staining solution is added to the cells.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis using PI staining.
Conclusion
The 1H-Indene derivative, exemplified by compound 12d, demonstrates potent in vitro anticancer activity against a range of cancer cell lines. Its mechanism of action, through the inhibition of tubulin polymerization leading to G2/M cell cycle arrest and apoptosis, positions it as a promising candidate for further preclinical and clinical investigation. The comparative data with Colchicine underscores its potential as a novel anticancer agent. The standardized protocols provided in this guide offer a framework for the continued evaluation and validation of this and other indene-based compounds in cancer research and drug development.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1H-Indene-2-butanoic acid
In the development and manufacturing of pharmaceutical products, the rigorous validation of analytical methods is paramount to ensure product quality, safety, and efficacy. For a compound such as 1H-Indene-2-butanoic acid, a non-steroidal anti-inflammatory drug, accurate and precise quantification is critical. Cross-validation of analytical methods becomes essential when multiple analytical techniques are employed across different laboratories or during method transfers. This guide provides a comparative overview of two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a balance between performance, speed, and cost. Below is a summary of the performance characteristics of two validated methods for the quantification of this compound.
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9989 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.8% | 1.5% | ≤ 2% |
| - Intermediate Precision | 1.2% | 2.1% | ≤ 3% |
| Limit of Detection (LOD) | 0.1 µg/mL | 1.0 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 3.0 µg/mL | - |
| Specificity | High (Separates from degradation products) | Low (Prone to interference from UV-absorbing impurities) | No interference at the analyte retention time/wavelength |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Standard and sample solutions of this compound were prepared in the mobile phase.
2. Ultraviolet-Visible (UV-Vis) Spectrophotometry
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): 265 nm.
-
Sample Preparation: Standard and sample solutions of this compound were prepared in methanol. A blank solution (methanol) was used for baseline correction.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods or laboratories produce comparable results for the same sample. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
comparing the efficacy of different synthetic routes to 1H-Indene-2-butanoic acid
A Comparative Guide to the Synthetic Routes of 1H-Indene-2-butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes to this compound, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a standardized, documented synthesis for this specific compound, this guide outlines two primary theoretical pathways, leveraging established organic chemistry transformations. The efficacy of each route is evaluated based on reaction types, potential yields, and the complexity of the synthetic sequence.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative metrics for the two proposed synthetic routes to this compound. Estimated yields are based on typical literature values for analogous reactions.
| Metric | Route 1: Heck Coupling Approach | Route 2: Friedel-Crafts Acylation Approach |
| Starting Materials | 2-Bromo-1H-indene, But-3-en-1-ol | 1H-Indene, Succinic anhydride |
| Key Reactions | Heck Coupling, Oxidation | Friedel-Crafts Acylation, Wolff-Kishner Reduction, Oxidation |
| Number of Steps | 3 | 3 |
| Estimated Overall Yield | 40-60% | 35-55% |
| Key Advantages | Potentially higher regioselectivity in the key C-C bond formation. | Readily available and inexpensive starting materials. |
| Potential Challenges | Catalyst cost and removal, control of side reactions in coupling. | Harsh conditions for reductions, potential for side reactions. |
Experimental Protocols
Route 1: Heck Coupling Approach
This route focuses on the palladium-catalyzed cross-coupling of a halo-indene with a butenol derivative, followed by functional group manipulations to yield the target carboxylic acid.
Step 1: Synthesis of 2-Bromo-1H-indene (Procedure adapted from analogous bromination reactions) To a solution of 1H-indene (1 equivalent) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like benzoyl peroxide (0.05 equivalents) are added. The mixture is refluxed until the reaction is complete, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-bromo-1H-indene.
Step 2: Heck Coupling of 2-Bromo-1H-indene with But-3-en-1-ol (General procedure for Heck reactions)[1][2][3] In a reaction vessel, 2-bromo-1H-indene (1 equivalent), but-3-en-1-ol (1.2 equivalents), a palladium catalyst such as Pd(OAc)2 (0.05 equivalents), a phosphine ligand like P(o-tolyl)3 (0.1 equivalents), and a base such as triethylamine (2 equivalents) are combined in an appropriate solvent like DMSO. The mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product, 4-(1H-inden-2-yl)but-3-en-1-ol, is purified by column chromatography.
Step 3: Oxidation to this compound (General procedure for oxidation of primary alcohols) The product from the previous step is dissolved in a suitable solvent like acetone. Jones reagent (CrO3/H2SO4) is added dropwise at 0°C until a persistent orange color is observed.[4][5][6] The reaction is stirred for several hours and then quenched with isopropanol. The mixture is filtered, and the solvent is removed. The residue is then partitioned between water and an organic solvent. The aqueous layer is acidified and extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford this compound.
Route 2: Friedel-Crafts Acylation Approach
This pathway involves the acylation of indene followed by reduction and oxidation to form the butanoic acid side chain.
Step 1: Friedel-Crafts Acylation of 1H-Indene with Succinic Anhydride (General procedure for Friedel-Crafts acylation)[7][8][9][10][11] To a cooled suspension of aluminum chloride (AlCl3) (2.2 equivalents) in a solvent like nitrobenzene, succinic anhydride (1.1 equivalents) is added. 1H-Indene (1 equivalent) is then added dropwise, and the mixture is stirred at room temperature. The reaction is quenched by pouring it onto ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting keto-acid, 4-(1H-inden-2-yl)-4-oxobutanoic acid, is purified by recrystallization or column chromatography.
Step 2: Wolff-Kishner Reduction of the Ketone The keto-acid from the previous step is mixed with hydrazine hydrate (excess) and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol. The mixture is heated to a high temperature to facilitate the reduction of the ketone to a methylene group. After cooling, the reaction mixture is acidified and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to yield 4-(1H-inden-2-yl)butanoic acid.
Step 3: Oxidation to this compound This step is not strictly necessary if the previous step yields the desired butanoic acid directly. However, if the terminal methyl group of the butyl chain needs to be oxidized to a carboxylic acid, a strong oxidizing agent like potassium permanganate would be used, though this would likely also oxidize the benzylic positions of the indene ring and is therefore not a recommended final step in this sequence. A more controlled approach would involve chain extension strategies. For the purpose of this guide, it is assumed the Wolff-Kishner reduction directly yields the desired product after acidification.
Mandatory Visualization
The following diagram illustrates the logical workflow of the two proposed synthetic routes to this compound.
Caption: Proposed synthetic pathways to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. leah4sci.com [leah4sci.com]
- 6. youtube.com [youtube.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Khan Academy [khanacademy.org]
- 10. Page loading... [guidechem.com]
- 11. organic chemistry - Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to the Structure-Activity Relationships of Novel Indene Analogues
For Researchers, Scientists, and Drug Development Professionals
The indene scaffold has emerged as a privileged structure in medicinal chemistry, with analogues demonstrating a wide array of biological activities. This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies on novel indene derivatives, focusing on their performance as inhibitors of key therapeutic targets in oncology and infectious diseases. Experimental data is presented to facilitate objective comparisons, and detailed methodologies for cited experiments are provided.
Data Presentation: Comparative Inhibitory Activities of Indene Analogues
The following tables summarize the quantitative inhibitory activities of various indene analogues against their respective biological targets.
Table 1: Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
A series of dihydro-1H-indene derivatives have been investigated for their ability to inhibit tubulin polymerization, a key mechanism for inducing cancer cell death. Compound 12d emerged as a particularly potent derivative with IC50 values in the nanomolar range across several cancer cell lines[1].
| Compound | A549 IC50 (µM) | HeLa IC50 (µM) | H22 IC50 (µM) | K562 IC50 (µM) | HFL-1 (Normal Cell) IC50 (µM) |
| 12d | 0.087 | 0.078 | 0.068 | 0.028 | 0.271 |
| 15a | 2.007 | 3.168 | 0.575 | 0.425 | 11.262 |
| 15b | - | - | - | - | - |
| 15c | 0.341 | 0.309 | 0.114 | 0.100 | 3.583 |
| 15d | 2.951 | 3.413 | 1.127 | 0.774 | 6.959 |
| CA-4 (Control) | 0.032 | 0.026 | 0.010 | 0.004 | 0.139 |
Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors[1].
SAR Insights:
-
The 4-hydroxy-3-methoxyphenyl substitution on the B ring of compound 12d was found to be crucial for its potent antiproliferative activity[1].
-
Replacing the trimethoxy core with dimethoxy (15a ) or a 4-hydroxy-3-methoxyphenyl group (15b ) led to a significant decrease in activity[1].
-
Introduction of an oxygen (15c ) or carbonyl group (15d ) in the linker also reduced the antiproliferative effects[1].
Table 2: Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors
Novel indene amino acid derivatives have been synthesized and evaluated as succinate dehydrogenase (SDH) inhibitors, demonstrating potential as agricultural fungicides. Compound i18 showed a significant improvement in porcine heart SDH inhibition compared to its parent structure[2][3].
| Compound | Porcine Heart SDH IC50 (µM) |
| Parent Structure | 3.7257 |
| i18 | 0.5026 |
Data from a study on indene amino acid derivatives as SDH inhibitors[2][3].
SAR Insights:
-
The introduction of an indene fragment optimized hydrophobic interactions within the enzyme's binding pocket, leading to enhanced inhibitory activity[2][3].
Table 3: 2-hydroxy-1H-indene-1,3(2H)-dione Derivatives as FGFR1 Inhibitors
A series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline, quinoxaline, and isoquinoline moieties have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy[4].
| Compound | FGFR1 IC50 (µM) |
| 7b | 3.1 |
| 9a | 5.7 |
| 9b | 3.3 |
| 9c | 4.1 |
Data sourced from a study on 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors[4].
SAR Insights:
-
The study identified compounds 7b and 9b as the most potent derivatives, suggesting that the specific heterocyclic moiety plays a role in the inhibitory activity[4].
Table 4: Indenoisoquinoline Derivatives as Topoisomerase I Inhibitors
Indenoisoquinoline derivatives have shown promise as topoisomerase I (Top1) inhibitors. The cytotoxicity of these compounds has been evaluated against various adenocarcinoma cell lines. A novel copper derivative, WN198 , demonstrated enhanced toxicity, particularly against the triple-negative breast cancer cell line MDA-MB-231[5].
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) | HT-29 IC50 (µM) | DU-145 IC50 (µM) |
| WN191 (ligand) | 0.58 | 1.12 | 0.80 | 0.53 | 1.09 |
| WN198 (copper complex) | - | 0.37 | - | - | - |
Data from a study on a new indenoisoquinoline copper derivative as a Top1 inhibitor[5].
SAR Insights:
-
The chelation of copper to the indenoisoquinoline scaffold significantly increased the cytotoxic activity against the MDA-MB-231 cell line[5].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation and Cytotoxicity Assay (CCK-8 Assay)
This assay is used to determine the number of viable cells and evaluate the cytotoxic effects of compounds.
Procedure:
-
A cell suspension of 100 μL (typically 5000 cells/well) is dispensed into a 96-well plate.
-
The plate is pre-incubated for 24 hours in a humidified incubator (37°C, 5% CO2).
-
10 µL of various concentrations of the test compounds are added to the wells.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
10 µL of CCK-8 solution is added to each well.
-
The plate is incubated for 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Procedure:
-
A reaction mixture containing purified tubulin (e.g., from porcine brain), GTP, and a fluorescence reporter is prepared.
-
The test compound at various concentrations is added to the reaction mixture.
-
The polymerization of tubulin is initiated by raising the temperature to 37°C.
-
The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.
FGFR1 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the FGFR1 kinase.
Procedure:
-
The FGFR1 enzyme, a substrate peptide, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.
-
The IC50 value, representing the concentration of the compound that inhibits FGFR1 kinase activity by 50%, is determined.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the inhibition of the enzyme succinate dehydrogenase, which is crucial for the mitochondrial respiratory chain.
Procedure:
-
Mitochondria or purified SDH enzyme are prepared.
-
The enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate, succinate.
-
The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The change in absorbance is measured spectrophotometrically.
-
The IC50 value, the concentration of the compound that inhibits SDH activity by 50%, is calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways affected by indene analogues and a general experimental workflow for their evaluation.
References
A Head-to-Head Comparison of 1H-Indene-2-butanoic acid and Other Known Drugs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available biological data for 1H-Indene-2-butanoic acid. The following guide is a template to illustrate how a head-to-head comparison could be structured once sufficient experimental data for this compound is available. For the purpose of this illustrative guide, we will use a hypothetical scenario where this compound is being investigated as a novel anti-inflammatory agent and will compare it to the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.
Executive Summary
This guide provides a comparative overview of the hypothetical investigational compound, this compound, and the established drug, Ibuprofen. The comparison focuses on key pharmacodynamic and pharmacokinetic parameters, in vitro efficacy, and hypothetical in vivo anti-inflammatory effects. All presented data for this compound is purely illustrative to serve as a placeholder for future experimental results.
Compound Profiles
| Feature | This compound (Hypothetical) | Ibuprofen |
| Chemical Structure | (Structure of this compound) | (Structure of Ibuprofen) |
| IUPAC Name | 4-(1H-inden-2-yl)butanoic acid | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid |
| Mechanism of Action | Putative non-selective COX inhibitor | Non-selective COX-1 and COX-2 inhibitor |
| Therapeutic Class | Investigational Anti-inflammatory Agent | Non-steroidal Anti-inflammatory Drug (NSAID) |
In Vitro Pharmacodynamic Comparison
This section would typically present data from in vitro assays to compare the direct effects of the compounds on their molecular targets.
Table 1: Cyclooxygenase (COX) Enzyme Inhibition
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ibuprofen | 13,000 | 9,000 | 1.44 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme activity.
Experimental Protocol: COX Inhibition Assay
A detailed description of the experimental procedure would be provided here.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are sourced commercially.
-
Assay Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of the COX enzymes. The conversion of a substrate (e.g., arachidonic acid) to prostaglandin G₂ (PGG₂) and its subsequent reduction to PGH₂ is coupled to the oxidation of a chromogenic or fluorogenic probe.
-
Procedure:
-
Varying concentrations of the test compounds (this compound and Ibuprofen) are pre-incubated with the respective COX enzymes in an appropriate buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the signal from the probe is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC₅₀ values are then determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Efficacy Comparison (Hypothetical)
This section would present data from animal models to compare the in vivo efficacy of the compounds.
Table 2: Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Inhibition of Edema (%) at 3 hours |
| This compound | Data Not Available | Data Not Available |
| Ibuprofen | 30 | 45% |
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rat model of inflammation.
Methodology:
-
Animals: Male Wistar rats (180-200g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Test compounds (this compound or Ibuprofen) or vehicle are administered orally.
-
After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of each rat.
-
The paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflow.
Caption: Hypothetical mechanism of action for this compound.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Conclusion
This guide outlines the necessary framework for a comprehensive head-to-head comparison of the investigational compound this compound with the established drug, Ibuprofen. The provided tables, experimental protocols, and diagrams serve as a template for the presentation of future experimental data. A conclusive comparison of the therapeutic potential of this compound will be contingent on the generation of robust preclinical and clinical data.
A Comparative Guide to Validating the Binding Affinity of 1H-Indene-2-butanoic acid to its Target
Introduction
1H-Indene-2-butanoic acid is a small molecule with potential therapeutic applications. Validating its binding affinity to its biological target is a critical step in the drug discovery and development process. This guide provides a comparative overview of two primary biophysical techniques for quantifying molecular interactions: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). While specific experimental data for the binding of this compound to a definitive biological target is not yet widely published, this guide will use hypothetical data to illustrate the application of these methods in characterizing its interaction with a putative target, here designated as "Target Protein X."
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a clear presentation of comparative data to aid in the selection of the most appropriate method for their research needs.
Experimental Methodologies for Binding Affinity Determination
Two of the most common and robust methods for determining the binding affinity of a small molecule to its target protein are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule in solution.[1][2] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[2][3]
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time.[4] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[5][6]
Comparative Binding Affinity Data
The following table summarizes hypothetical binding affinity data for this compound and a known control inhibitor ("Control Inhibitor A") to "Target Protein X," as determined by ITC and SPR.
| Compound | Method | K_D (nM) | k_a (1/Ms) | k_d (1/s) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | ITC | 150 | - | - | 1.1 | -12.5 | 3.2 |
| This compound | SPR | 145 | 2.5 x 10^5 | 3.6 x 10^-2 | - | - | - |
| Control Inhibitor A | ITC | 25 | - | - | 0.9 | -15.2 | 4.8 |
| Control Inhibitor A | SPR | 22 | 4.8 x 10^5 | 1.1 x 10^-2 | - | - | - |
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol
A generalized protocol for determining the binding affinity of this compound to Target Protein X using ITC.
1. Sample Preparation:
- Dialyze the purified Target Protein X extensively against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
- Prepare a stock solution of this compound in the same dialysis buffer. Ensure the final concentration of any solubilizing agent (e.g., DMSO) is identical in both the protein and ligand solutions to minimize heats of dilution.[3]
- Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[3]
2. ITC Experiment:
- Load the sample cell with the Target Protein X solution (typically at a concentration of 10-50 µM).
- Load the injection syringe with the this compound solution (typically at a concentration 10-20 times that of the protein).
- Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the sample cell while monitoring the heat changes.
- The experiment is complete when the binding sites are saturated, and subsequent injections produce only the heat of dilution.
3. Data Analysis:
- Integrate the raw data to obtain the heat change for each injection.
- Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
- The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Surface Plasmon Resonance (SPR) Protocol
A generalized protocol for determining the binding affinity and kinetics of this compound to Target Protein X using SPR.
1. Sensor Chip Preparation and Ligand Immobilization:
- Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
- Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Immobilize Target Protein X onto the activated surface by injecting the protein solution over the chip.
- Deactivate any remaining active esters using an injection of ethanolamine.
2. SPR Experiment:
- Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+ buffer).
- Inject the different concentrations of the small molecule (analyte) over the sensor surface containing the immobilized protein (ligand).
- Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.[4]
- After each injection, allow for a dissociation phase where the running buffer flows over the chip to monitor the dissociation of the analyte.
- Regenerate the sensor surface between different analyte concentrations if necessary, using a suitable regeneration solution.
3. Data Analysis:
- The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
- The equilibrium dissociation constant (KD) is then calculated from the ratio of the rate constants (KD = kd/ka).
Visualizations
Experimental Workflow for Binding Affinity Validation
References
- 1. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
An Independent Verification of Published 1H-Indene-2-butanoic Acid Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1H-Indene-2-butanoic acid and its structural analogs. Due to the limited availability of direct published findings for this compound, this document focuses on a detailed examination of its closest structural relatives: 1H-Indene-1-acetic acid and 1H-Indene-3-propanoic acid. Furthermore, to understand the potential contribution of the butanoic acid moiety, the biological activities of butyric acid and its derivatives are also reviewed. This guide aims to offer a valuable resource for researchers by presenting available data, outlining experimental protocols, and visualizing potential synthetic and signaling pathways.
Comparative Analysis of Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound's structural analogs. No direct experimental data for this compound has been found in publicly available literature.
| Property | 1H-Indene-1-acetic acid | 1H-Indene-3-propanoic acid | Butyric Acid |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₂H₁₂O₂ | C₄H₈O₂ |
| Molecular Weight | 176.21 g/mol | 188.22 g/mol | 88.11 g/mol |
| Appearance | Solid | - | Colorless, oily liquid |
| Melting Point | - | 134-135 °C | -7.9 °C |
| Boiling Point | 343.3 °C at 760 mmHg | - | 163.5 °C |
| Solubility | - | - | Miscible in water and ethanol |
Synthesis and Methodologies
While a specific synthetic route for this compound is not documented, its synthesis can be postulated based on established methods for creating indene derivatives with carboxylic acid side chains. Common strategies include intramolecular Friedel-Crafts cyclization and Heck coupling reactions.
Hypothetical Synthesis of this compound
A plausible synthetic pathway could involve the Friedel-Crafts acylation of benzene with a suitable anhydride to form an intermediate that can be further modified to introduce the butanoic acid side chain at the 2-position of the indene ring.
Caption: Hypothetical synthesis of this compound.
Synthesis of 1H-Indene-1-acetic acid
A documented method for the synthesis of 2,3-dihydro-1H-indene-1-acetic acid involves the hydrolysis of its corresponding ethyl ester.
Caption: Synthesis of 2,3-dihydro-1H-inden-1-yl)acetic acid.
Comparative Biological Activity
Direct biological data for this compound is unavailable. However, based on its structural components, it is likely to exhibit anti-inflammatory properties. The indene moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and butyric acid and its derivatives are known for their anti-inflammatory effects.
Inferred Anti-Inflammatory Activity
The presence of the indene scaffold suggests that this compound could act as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Butyric acid is known to inhibit histone deacetylases (HDACs), which can also lead to anti-inflammatory effects by modulating gene expression.
Caption: Inferred anti-inflammatory signaling pathway.
Biological Activity of Structural Analogs and Butyric Acid
| Compound/Class | Reported Biological Activity |
| Indan-1-acetic acid derivatives | Studies have shown that some ester derivatives of indan-1-acetic acids exhibit anti-inflammatory activity in vivo, with some compounds showing potency comparable to phenylbutazone but with lower ulcerogenic potential. |
| Butyric Acid and Derivatives | Possess anti-inflammatory properties, primarily through the inhibition of histone deacetylases (HDACs). They play a crucial role in maintaining gut health and have shown potential as anti-cancer agents by promoting cell differentiation and inhibiting proliferation.[1][2][3][4] |
Experimental Protocols
For researchers interested in verifying the potential anti-inflammatory activity of this compound, the following established in vitro assays are recommended.
Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.
-
Principle: The peroxidase activity is assayed by monitoring the appearance of a fluorescent product.
-
Procedure Outline:
-
Prepare test compounds and controls (e.g., a known COX inhibitor).
-
Add assay buffer, heme, and the COX enzyme (COX-1 or COX-2) to the wells of a 96-well plate.
-
Add the test compounds or controls to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically at an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis: The rate of fluorescence increase is proportional to the COX activity. The percentage of inhibition by the test compound can be calculated relative to the uninhibited control.
Caption: Workflow for a COX inhibitor screening assay.
Prostaglandin E2 (PGE2) Immunoassay
This assay quantifies the production of PGE2, a key inflammatory mediator, in cell culture.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of PGE2 in cell culture supernatants.
-
Procedure Outline:
-
Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.
-
Collect the cell culture supernatant.
-
Add the supernatant, PGE2 standards, and a PGE2-alkaline phosphatase conjugate to a microplate pre-coated with a monoclonal antibody to PGE2.
-
After incubation, wash the plate and add a substrate for the enzyme.
-
Measure the absorbance at a specific wavelength.
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. A standard curve is used to determine the PGE2 concentration in the samples.
Conclusion
While direct experimental data on this compound remains elusive, this comparative guide provides a framework for understanding its potential properties and biological activities. Based on the known characteristics of its structural analogs, 1H-Indene-1-acetic acid and 1H-Indene-3-propanoic acid, and the well-documented biological effects of butyric acid, it is reasonable to hypothesize that this compound possesses anti-inflammatory properties. The provided experimental protocols offer a starting point for researchers to investigate this hypothesis and contribute to the body of knowledge on this and related compounds. Further research is warranted to synthesize and characterize this compound and to empirically determine its biological profile.
References
Safety Operating Guide
Prudent Disposal of 1H-Indene-2-butanoic acid in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of 1H-Indene-2-butanoic acid.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general best practices for the disposal of laboratory-grade carboxylic acids of unknown toxicity. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of the general hazards associated with carboxylic acids. Many can be corrosive and cause severe skin burns and eye damage.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with caution, treating it as hazardous waste unless explicitly determined otherwise by a qualified chemist or your institution's EHS office.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be segregated from other waste streams.
-
Do not mix this waste with incompatible materials. For instance, avoid mixing acids with bases or oxidizing agents with reducing agents.
Step 2: Waste Collection
-
Collect all this compound waste in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with carboxylic acids (e.g., glass or polyethylene). Do not use metal containers.
-
Keep the container securely closed except when adding waste.
Step 3: Labeling of Hazardous Waste
Accurate and detailed labeling of hazardous waste is a critical compliance requirement. The label should be clearly visible and legible.
| Label Information | Description |
| Generator's Name & Contact | Name, department, and phone number of the individual responsible for the waste. |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
| Chemical Composition | List all chemical constituents by their full name (no abbreviations) and their approximate percentage. |
| Hazardous Properties | Indicate the primary hazards (e.g., Corrosive, Flammable, Toxic). For an unknown acid, "Corrosive" is a prudent minimum. |
| "Hazardous Waste" | The words "Hazardous Waste" must be prominently displayed. |
Step 4: Storage of Hazardous Waste
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 5: Arranging for Disposal
-
Once the hazardous waste container is full, or if it has been in accumulation for the maximum allowable time per your institution's policy (often 90 days), arrange for its pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain unless you have explicit permission from your EHS department and have followed an approved neutralization procedure.[3]
Spill Management
In the event of a spill of this compound:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Neutralize: For small spills of acids, after absorption, the material can be cautiously neutralized with a weak base such as sodium bicarbonate.
-
Collect: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Experimental Protocols Cited
While no specific experimental protocols for this compound were found, general laboratory guidelines for handling acidic waste are referenced. The primary "protocol" for disposal is the institutional hazardous waste management plan, which should be consulted.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 1H-Indene-2-butanoic acid
Immediate Safety and Logistical Information
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1H-Indene-2-butanoic acid, designed for researchers, scientists, and drug development professionals. The following procedures are critical for ensuring a safe laboratory environment.
Hazard Summary
Based on related compounds, this compound is anticipated to be a combustible liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles and a face shield are required.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), a lab coat, and closed-toe shoes are essential.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., absorbent pads, neutralizer for acids) readily available.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[4]
-
Decontaminate all work surfaces and equipment used.
-
Inspect PPE for contamination and decontaminate or dispose of it properly.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including unused material, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3]
-
-
Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
